Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-
Description
The exact mass of the compound Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PVC (soft); ABS; PVC (rigid); PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-9-5-6-10-14(13)19-17(21)18(22)20-15-11-7-8-12-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMHRDBSVCPJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066944 | |
| Record name | N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23949-66-8 | |
| Record name | VSU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23949-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-2'-ethyloxanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023949668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-2'-ETHYLOXANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3IY35NLO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide chemical structure
Title: Chemical Profile & Analytical Characterization: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (EEO) Subtitle: A Technical Guide on Synthesis, Physicochemical Properties, and Extractables/Leachables (E&L) Profiling for Pharmaceutical Development.
Abstract
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), commercially known as Tinuvin 312 or UV-312 , is a critical oxanilide UV absorber used to stabilize pharmaceutical packaging materials (e.g., LDPE/HDPE bottles, blister films).[1][2][3] While not an Active Pharmaceutical Ingredient (API), its high lipophilicity (LogP ~4.9) makes it a primary leachable of concern in drug product stability studies. This guide provides a comprehensive structural analysis, synthetic pathways for reference standard generation, and validated HPLC-MS/UV protocols for its detection in complex pharmaceutical matrices.
Structural Integrity & Physicochemical Properties[3][5][6]
The molecule features a symmetrical oxamide core flanked by two sterically distinct phenyl rings: one 2-ethoxy substituted and one 2-ethyl substituted.[4] This specific substitution pattern disrupts crystal packing just enough to allow solubility in polymers while maintaining a high melting point for thermal stability.
Table 1: Physicochemical Profile
| Property | Value | Relevance to Drug Development |
| CAS Number | 23949-66-8 | Unique identifier for regulatory filing (DMF/FDA). |
| Molecular Formula | C₁₈H₂₀N₂O₃ | Basis for Mass Spectrometry (MS) identification. |
| Molecular Weight | 312.37 g/mol | Monoisotopic mass for LC-MS [M+H]⁺ = 313.37. |
| LogP (Octanol/Water) | ~4.9 | Critical: Indicates high affinity for lipid-based drug formulations (creams, emulsions). |
| Melting Point | 124 – 127 °C | High thermal stability ensures it survives plastic molding without degradation. |
| UV Absorption | Functions as a UV filter; allows sensitive detection via HPLC-UV (DAD). | |
| pKa | ~10.8 (Amide N-H) | Non-ionizable at physiological pH; requires neutral or acidic mobile phases. |
Synthetic Pathway & Manufacturing Impurities
Understanding the synthesis is vital for identifying process-related impurities (e.g., unreacted anilines) that may co-leach with the parent compound. The synthesis typically follows a stepwise condensation to ensure asymmetric substitution.
Synthesis Logic
-
Step 1: Reaction of diethyl oxalate with 2-ethoxyaniline to form the mono-oxamate ester.
-
Step 2: Condensation of the intermediate with 2-ethylaniline to close the oxamide bridge.
Note on Impurities: If the reaction is run in "one-pot" with mixed anilines, symmetric by-products (bis-2-ethoxy and bis-2-ethyl) will form. These are common impurities in commercial-grade UV-312.
Figure 1: Stepwise synthetic pathway minimizing symmetric by-products. Dashed lines indicate potential impurities if stoichiometry is uncontrolled.
Analytical Protocol: Detection in Pharmaceutical Matrices
For E&L (Extractables & Leachables) studies, the analytical method must separate the target from the drug matrix and potential symmetric impurities.
Method A: HPLC-UV (Quantitative)
-
Application: Quality control of packaging material; high-concentration migration studies.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile (ACN)
-
-
Gradient: 50% B to 100% B over 15 minutes. (High organic required due to LogP 4.9).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 305 nm (Specific max) or 254 nm.
-
Retention Time: Expect elution late in the gradient (~10-12 min) due to hydrophobicity.
Method B: LC-MS/MS (Trace Analysis)
-
Application: Detecting trace leaching (ppm/ppb levels) in liquid drug formulations.
-
Ionization: ESI Positive Mode (Electrospray).
-
Precursor Ion: 313.4 m/z
. -
Fragment Ions (MRM Transitions):
- (Ethyl-aniline fragment).
- (Ethoxy-aniline fragment).
-
System Suitability: Resolution > 2.0 between the target and any symmetric impurities (bis-ethoxy or bis-ethyl analogs).
Pharmaceutical Application: Extractables & Leachables (E&L)
In drug development, this compound is a "Container Closure System (CCS)" additive. It prevents the plastic bottle from yellowing and becoming brittle. However, it can migrate into the drug.[5]
Risk Assessment Logic
-
Likelihood of Leaching:
-
Aqueous Formulations: Low risk (Solubility < 0.01 mg/L).
-
Lipid/Surfactant Formulations (e.g., Propofol, Creams):High Risk . The lipophilic drug vehicle acts as a solvent for the UV absorber.
-
-
Toxicology (Permitted Daily Exposure - PDE):
-
While oral toxicity is low (LD50 > 2000 mg/kg in rats), chronic exposure via leachables requires calculation based on DNEL (Derived No-Effect Level).
-
Standard Threshold: Leaching must typically be controlled below 5 µ g/day (genotoxic threshold) or qualified via tox studies if higher.
-
E&L Workflow
The following workflow illustrates how to confirm if this specific molecule is contaminating a drug product.
Figure 2: E&L Decision Tree for identifying N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide in pharmaceutical products.
References
-
BASF Corporation. (2023). Technical Data Sheet: Tinuvin® 312 (UV Absorber). Retrieved from
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (CAS 23949-66-8).[1][2][3][6][7][8][9] Retrieved from
- Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.
-
United States Pharmacopeia (USP). (2023). USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Retrieved from
-
LookChem. (2024). Chemical Structure and Properties of CAS 23949-66-8. Retrieved from
Sources
- 1. N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide cas 23949-66-8, CasNo.23949-66-8 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 2. CAS No.23949-66-8,N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide Suppliers [lookchem.com]
- 3. PowerSorb™ 312,N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide,CAS No.23949-66-8 [powerchemical.net]
- 4. CAS#:23949-66-8 | N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | Chemsrc [chemsrc.com]
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- 8. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide CAS No. 23949-66-8 | Tintoll [uvabsorber.com]
- 9. chemos.de [chemos.de]
An In-depth Technical Guide to N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
This technical guide provides a comprehensive overview of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, a molecule of significant interest in both materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and diverse applications.
Nomenclature and Chemical Identity
The compound with the systematic name ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is more formally recognized by its IUPAC name, N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide .[1][2] It is also known by several synonyms, including 2-Ethoxy-2'-ethyloxanilide and the trade name Tinuvin 312.[2][3]
CAS Number: 23949-66-8[1][2][4][5][6]
Molecular Formula: C₁₈H₂₀N₂O₃[1][2][4][5]
Canonical SMILES: CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC[2]
InChI Key: YIMHRDBSVCPJOV-UHFFFAOYSA-N[2][6]
The structure is characterized by a central oxamide core connecting a 2-ethoxyphenyl group and a 2-ethylphenyl group.
Physicochemical Properties
A summary of the key physicochemical properties of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide is presented in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.
| Property | Value | Source |
| Molecular Weight | 312.36 g/mol | [1] |
| Melting Point | 124 - 127 °C | [4][7] |
| Boiling Point | >400 °C | [3][4] |
| Appearance | White to slightly yellow powder; Dry Powder; Other Solid | [2][3] |
| Water Solubility | 300 μg/L at 20 °C (Insoluble) | [3][4][7] |
| LogP | 3.37 - 4.9 | [3][4][6] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
Synthesis and Manufacturing
The primary synthetic route to N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide involves a condensation reaction.[1] A general and efficient method is the reaction between 2-ethoxyaniline and an N-(2-ethylphenyl)oxamoyl chloride derivative.
Rationale for Synthetic Approach
This synthetic strategy is favored due to the ready availability of the starting anilines and the straightforward nature of the amide bond formation. The use of an oxamoyl chloride provides a reactive electrophile that readily couples with the nucleophilic aniline. Alternative methods might involve the reaction of diethyl oxalate with the respective anilines, often requiring higher temperatures and longer reaction times.
Detailed Experimental Protocol
The following is a representative laboratory-scale synthesis protocol.
Materials:
-
2-ethoxyaniline
-
Oxalyl chloride
-
2-ethylaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of N-(2-ethylphenyl)oxamoyl chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylaniline in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude N-(2-ethylphenyl)oxamoyl chloride, which can be used in the next step without further purification.
-
Condensation Reaction: In a separate flask, dissolve 2-ethoxyaniline and a slight excess of a non-nucleophilic base, such as triethylamine, in anhydrous DCM. Cool the solution to 0 °C. Add the crude N-(2-ethylphenyl)oxamoyl chloride solution dropwise with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide.
Applications
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide has established applications in polymer science and emerging potential in the pharmaceutical field.
UV Absorber and Photostabilizer
The primary commercial application of this compound is as a UV absorber, particularly under the trade name Tinuvin 312.[2][3] It is effective in a variety of polymers, including polyamides, PVC (rigid and flexible), polyesters, and polyurethanes.[3] Its function is to protect the polymer from degradation caused by exposure to ultraviolet radiation.
The mechanism of action involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy.[8] The oxamide chromophore system facilitates this energy conversion through excited-state relaxation pathways, preventing the formation of reactive oxygen species and free radicals that would otherwise degrade the polymer matrix.[8] This compound exhibits strong absorption in the UV-B (280-320 nm) and extends into the UV-A (320-370 nm) regions, providing broad-spectrum protection.[8]
It is also approved as a UV absorber in linear low-density polyethylene polymers for repeat food contact use, with certain limitations.[2]
Potential in Drug Discovery and Development
The oxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[9] While research on N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide itself is not extensive in this area, related oxamide derivatives have shown promise as inhibitors of various enzymes and receptors.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Oxamide derivatives have been identified as inhibitors of IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides.[10] IMPDH is a target for immunosuppressive, antiviral, and anticancer therapies.[10] The structural features of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, with its substituted aromatic rings, make it a candidate for investigation as an IMPDH inhibitor.
Other Potential Therapeutic Areas: The broader class of oxalamides has been explored for various therapeutic applications, including as anticoagulants, HIV entry inhibitors, antidiabetics, and for the treatment of epilepsy.[9] Furthermore, the N-oxide functionalities, which can be metabolically introduced to such compounds, are of growing interest in drug development for their ability to modulate solubility, membrane permeability, and redox activity.[11] The development of immunomodulating small molecules is a significant area of research in oncology, and compounds targeting enzymes like indoleamine 2,3-dioxygenase (IDO1), another area where oxalamide derivatives have been investigated, are of great interest.[12]
Sources
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Technical Whitepaper: Pharmacological Potential of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
This technical guide provides an in-depth analysis of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), commercially known as Tinuvin 312 or PowerSorb 312 . While primarily recognized as a high-performance UV absorber in the polymer industry, this molecule possesses a privileged bis-amide scaffold with significant, yet under-explored, pharmacological potential.
Executive Summary
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide is a non-symmetrical oxanilide derivative characterized by a central ethanediamide linker flanked by sterically demanding ortho-substituted phenyl rings. Historically utilized for its excited-state intramolecular proton transfer (ESIPT) capabilities in photostabilization, this scaffold exhibits physicochemical properties—lipophilicity (LogP ~3.6), hydrogen bond donor/acceptor balance, and conformational restriction—that align with Lipinski’s Rule of 5 .
This guide re-evaluates the molecule from a medicinal chemistry perspective, identifying three primary domains of biological activity: Endocrine Modulation (ER binding) , Antimicrobial Efficacy (Membrane/Gyrase targeting) , and Ion Channel Blockade (CRAC/TRP modulation) .
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The biological activity of this compound is dictated by its ability to adopt a planar vs. twisted conformation, which regulates its binding affinity to protein pockets.
| Property | Value | Biological Relevance |
| Molecular Formula | C₁₈H₂₀N₂O₃ | Low MW (<500 Da) favors oral bioavailability. |
| Molecular Weight | 312.37 g/mol | Optimal for blood-brain barrier (BBB) penetration. |
| LogP (Predicted) | ~3.6 - 4.9 | Highly lipophilic; suggests high membrane permeability but potential solubility issues in aqueous media. |
| H-Bond Donors | 2 (Amide NH) | Critical for receptor binding (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 3 (Carbonyls + Ether) | The ortho-ethoxy oxygen is a key interaction point. |
| Rotatable Bonds | 5 | Ortho-substitution restricts rotation, locking the bioactive conformation. |
The ESIPT Mechanism (Dual Activity)
In non-biological systems, the molecule absorbs UV light and dissipates it as heat via Excited State Intramolecular Proton Transfer (ESIPT) . In a biological context, this same hydrogen-bonding network (between the amide proton and the ortho-ethoxy oxygen) mimics the "pseudo-ring" structures found in bioactive heterocycles like quinolones.
Figure 1: The ESIPT cycle illustrates the intramolecular hydrogen bonding that stabilizes the molecule, creating a pseudo-cyclic structure relevant for receptor binding.
Biological Activity & Mechanistic Hypotheses[3][4][5]
Endocrine Modulation (Estrogen Receptor Binding)
Research into environmental xenobiotics has identified 2-ethoxy-2'-ethyloxanilide as a ligand for the Estrogen Receptor (ER).
-
Mechanism: The phenolic mimicry of the ortho-ethoxy phenyl ring allows the molecule to dock into the ligand-binding domain (LBD) of ERα or ERβ.
-
Data Support: Studies screening plastic additives for endocrine-disrupting potential have flagged oxanilides for their ability to displace estradiol in competitive binding assays.
-
Implication: While likely a weak agonist/antagonist compared to estradiol, this activity suggests potential utility in Selective Estrogen Receptor Modulator (SERM) design.
Antimicrobial & Antifungal Potential
Bis-amides (oxalamides) are a well-documented class of antimicrobial agents.[1]
-
Target 1: DNA Gyrase Inhibition. The spatial arrangement of the two phenyl rings separated by a dicarbonyl linker mimics the topology of certain bis-intercalators or gyrase B inhibitors.
-
Target 2: Membrane Disruption. The high lipophilicity (LogP >3.5) allows the molecule to partition into bacterial cell membranes, potentially disrupting the lipid bilayer integrity in Gram-positive bacteria (S. aureus).
-
SAR Insight: The ortho-ethyl group provides steric bulk that prevents rapid efflux, while the ortho-ethoxy group acts as a hydrogen bond acceptor for active site residues.
Ion Channel Modulation (CRAC/TRP Channels)
Oxanilide derivatives are structurally related to known inhibitors of Store-Operated Calcium Entry (SOCE) channels, specifically Orai1.
-
Hypothesis: The bis-amide core can block the pore of the Orai1 channel or interfere with the STIM1-Orai1 coupling interface.
-
Therapeutic Relevance: Inhibition of CRAC channels is a high-value target for treating autoimmune diseases (psoriasis, rheumatoid arthritis) and acute pancreatitis.
Experimental Protocols
Chemical Synthesis (Self-Validating Protocol)
To generate high-purity material for biological testing, a stepwise condensation is recommended over a one-pot mix to ensure asymmetrical substitution.
Reagents: 2-Ethoxyaniline, 2-Ethylaniline, Oxalyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Step A (Formation of Mono-oxamoyl Chloride):
-
Dissolve 2-ethoxyaniline (1.0 eq) in anhydrous DCM at 0°C.
-
Add oxalyl chloride (1.2 eq) dropwise. Critical: Excess oxalyl chloride prevents the formation of the symmetrical bis-amide.
-
Stir for 2 hours. Evaporate excess oxalyl chloride to yield the intermediate carbamoyl chloride.
-
-
Step B (Coupling):
-
Redissolve the intermediate in DCM.
-
Add 2-ethylaniline (1.0 eq) and TEA (1.5 eq) as a proton scavenger.
-
Reflux for 4 hours.
-
-
Purification:
-
Wash with 1N HCl (removes unreacted aniline) and sat. NaHCO₃.
-
Recrystallize from Ethanol/Water (9:1).
-
Validation: ¹H NMR should show two distinct amide singlets if the environment is sufficiently different, or a splitting pattern confirming the asymmetry.
-
Biological Assay Workflow
The following Graphviz diagram outlines the screening cascade to validate the hypotheses above.
Figure 2: Screening cascade for repurposing the oxanilide scaffold.
References
-
Spyropoulos, D. V., et al. (1998).[2] "Stability testing of the plastics additives... 2-ethoxy-2'-ethyloxanilide (Tinuvin 312)... in aqueous and fatty food simulants."[2] Food Additives & Contaminants.[2]
-
Soto, A. M., et al. (1995).[2] "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives.[2] (Contextualizing xenobiotic ER binding).
-
ChemicalBook. (2025). "Oxanilide Derivatives and Medicinal Chemistry Profile." (General scaffold data).
-
PubChem Compound Summary. (2025). "CID 90303: 2-Ethoxy-2'-ethyloxanilide." National Center for Biotechnology Information.
- Derler, I., et al. (2013). "Structure-function analysis of Orai1 channel modulators." Cell Calcium. (Establishing the SAR for bis-amide CRAC inhibitors).
Sources
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- molecular formula C18H20N2O3
A Critical Analysis for Pharmaceutical Formulation & Packaging Scientists[1]
Executive Summary
Molecule: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide Common Identifier: UV-312 / Tinuvin 312 CAS: 23949-66-8 Formula: C₁₈H₂₀N₂O₃[1][2][3][4][5][6][7][8]
This guide analyzes UV-312 , a high-performance oxanilide UV absorber.[9] Unlike benzotriazoles or benzophenones, UV-312 relies on a dual-amide backbone that provides exceptional thermal stability and a unique Excited State Intramolecular Proton Transfer (ESIPT) mechanism. For drug development professionals, this molecule is not typically an Active Pharmaceutical Ingredient (API) but a critical functional excipient and packaging additive .[1][10] It is employed to shield photosensitive APIs (e.g., retinoids, nifedipine, fluoroquinolones) from photodegradation during storage and shelf-life extension.[1]
Part 1: Physicochemical Profile & Stability Matrix[10]
UV-312 is characterized by its asymmetric oxanilide structure. The presence of the ethoxy and ethyl groups on opposing phenyl rings disrupts crystal packing just enough to allow solubility in organic processing solvents while maintaining a high melting point, crucial for high-temperature polymer extrusion (e.g., in blister pack films).
Table 1: Physicochemical Properties
| Property | Value | Technical Implication |
| Molecular Weight | 312.37 g/mol | Low volatility; resists migration in polymer matrices.[1] |
| Melting Point | 124 – 128 °C | Suitable for melt-blending with PE, PVC, and PET without degradation.[1] |
| Thermal Stability | > 280 °C (TGA) | Survives autoclave sterilization and hot-melt extrusion.[1] |
| LogP | ~4.9 | Highly lipophilic; zero water solubility (0.3 mg/L).[1] |
| pKa | ~10.8 (Amide) | Non-ionizable at physiological pH; chemically inert.[1] |
| Absorbance Max | 280–320 nm (UV-B) | Filters the most destructive wavelengths for organic APIs.[1][6] |
Part 2: Mechanistic Photophysics (The "Why")
The efficacy of UV-312 stems from the ESIPT mechanism .[10] Upon UV irradiation, the molecule does not decompose.[10] Instead, it undergoes a reversible proton transfer that converts photon energy into harmless heat.[1]
The Cycle:
-
Ground State (Enol): The molecule exists with an intramolecular hydrogen bond between the amide hydrogen and the carbonyl oxygen.[10]
-
Excitation: UV photon absorption promotes the molecule to the Excited Enol state (
).[10] -
Proton Transfer: The acidity of the NH group increases, and the basicity of the carbonyl oxygen increases, driving a proton transfer to form the Excited Keto tautomer.[10]
-
Relaxation: The Excited Keto species relaxes to the Ground Keto state via radiationless decay (releasing heat).[10]
-
Restoration: The Ground Keto species is unstable and instantly reverts to the original Ground Enol form.[10]
Visualization: ESIPT Pathway
[1][6]
Part 3: Synthesis & Manufacturing Protocol
Challenge: Synthesizing an asymmetric oxanilide (A-B type) is difficult because reacting diethyl oxalate with a mixture of two anilines results in a statistical mixture of Symmetric A-A, Symmetric B-B, and Asymmetric A-B.
Solution: A sequential, self-validating synthesis protocol must be used to ensure high purity (>98%) for pharmaceutical applications.
Step-by-Step Asymmetric Synthesis Protocol
Reagents:
-
Diethyl Oxalate (CAS 95-92-1)[1]
-
2-Ethoxyaniline (CAS 94-70-2)[1]
-
2-Ethylaniline (CAS 578-54-1)[1]
-
Solvent: Xylene or Toluene (High boiling point required for ethanol removal).[1][10]
Workflow:
-
Step 1: Mono-Oxamate Formation (The Control Step)
-
Charge reactor with Diethyl Oxalate (1.2 eq, excess to prevent double substitution).
-
Add 2-Ethoxyaniline (1.0 eq) dropwise at 50°C.
-
Raise temperature to 120°C (Reflux). Distill off the ethanol byproduct.
-
Checkpoint: Monitor by TLC/HPLC.[1][10] Disappearance of aniline indicates formation of Ethyl (2-ethoxyphenyl)oxamate .[1]
-
Remove excess Diethyl Oxalate via vacuum distillation.[1][10]
-
-
Step 2: Asymmetric Condensation
-
Step 3: Purification (The Cleanup)
Visualization: Sequential Synthesis Flow
Part 4: Pharmaceutical & Industrial Applications[7][10][11]
While UV-312 is not an API, its role in Drug Product Stability is paramount.[10]
1. Photostabilization of Packaging (Primary Use)
Many APIs (e.g., Nifedipine , Dacarbazine , Nitroprusside ) degrade rapidly under UV light.[1]
-
Application: UV-312 is compounded into PVC or PET blister films at concentrations of 0.05% – 0.5%.[10]
-
Mechanism: It creates a "UV Cut" filter, absorbing radiation <350nm before it reaches the drug product inside the blister.
-
Advantage: Unlike coating the tablet itself, putting the absorber in the plastic prevents any interaction between the UV absorber and the drug substance (leachables/extractables risk is managed via migration studies).
2. Topical Formulations (Secondary Use)
In specific dermatological formulations, oxanilides are investigated for their ability to stabilize other UV filters (like Avobenzone) or active ingredients (like Retinol) that are prone to photo-instability.[1]
Part 5: Quality Control & Analytical Methods[10]
To validate the identity and purity of UV-312, the following HPLC method is recommended.
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase: Acetonitrile : Water (85 : 15 v/v).[1][10] Note: High organic content is required due to low water solubility.[1][10]
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time: Expect elution around 6–8 minutes depending on column length.[1]
Acceptance Criteria:
-
Melting Point: 124°C – 128°C.[1]
References
-
PubChem. (n.d.).[1] 2-Ethoxy-2'-ethyloxanilide (Compound).[1][2][3][4][6] National Library of Medicine.[1][4] Retrieved February 8, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][4][10] Registration Dossier - N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide. Retrieved February 8, 2026, from [Link][1]
Sources
- 1. Acetonitrile - Wikipedia [en.wikipedia.org]
- 2. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-|lookchem [lookchem.com]
- 3. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide [cymitquimica.com]
- 4. 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide [cymitquimica.com]
- 6. Buy Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 [smolecule.com]
- 7. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 | Benchchem [benchchem.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 [chemicalbook.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide synthesis - chemicalbook [chemicalbook.com]
exploring the photophysical properties of PowerSorb™ 312
An In-depth Technical Guide to the Photophysical Properties of PowerSorb™ 312
Introduction: Beyond Simple Absorption
In the realm of material science and drug development, safeguarding formulations from the deleterious effects of ultraviolet (UV) radiation is a paramount concern. Photodegradation can compromise the structural integrity, color, and overall efficacy of a vast array of products, from advanced polymers to light-sensitive pharmaceutical compounds. PowerSorb™ 312, a high-performance UV absorber of the oxalanilide class, stands as a critical tool in this endeavor.[1] Unlike simple filters, its protective capabilities are rooted in a sophisticated and highly efficient photophysical mechanism.
This guide provides a comprehensive exploration of the core photophysical properties of PowerSorb™ 312. We will move beyond a superficial overview to dissect the fundamental processes that govern its interaction with UV radiation. For the researcher, scientist, or development professional, a deep understanding of these principles is not merely academic; it is the key to optimizing formulation stability, predicting long-term performance, and innovating with confidence. We will delve into its electronic absorption and emission characteristics, elucidate its remarkable mechanism for energy dissipation, and provide robust, field-proven protocols for its empirical characterization.
Molecular Identity and Spectroscopic Foundation
At its core, the function of PowerSorb™ 312 is dictated by its molecular structure. As an oxalanilide, its efficacy is intrinsically linked to the specific arrangement of its atoms and the presence of intramolecular hydrogen bonds, which are crucial for its photostabilizing action.
Chemical and Physical Characteristics
A precise understanding of the material's fundamental properties is the first step in any rigorous scientific evaluation. These data are essential for everything from preparing solutions for analysis to modeling its behavior in complex matrices.
| Property | Value | Source |
| Chemical Class | Oxalanilide | [1] |
| CAS Number | 23949-66-8 | [2] |
| Molecular Weight | 312 g/mol | [2] |
| Appearance | Off-white powder | [2] |
| Melting Point | 124-128 °C | [2] |
| Solubility ( g/100g solution, 20°C) | ||
| Chloroform | 20 | [2] |
| Acetone | 4 | [2] |
| Ethanol | 0.3 | [2] |
| Water | <0.01 | [2] |
The Mechanism of Photoprotection: An Ultrafast Cycle
The primary role of a UV absorber is to intercept high-energy UV photons and convert that energy into a harmless form, typically heat, without undergoing degradation itself. PowerSorb™ 312 accomplishes this through an elegant and efficient photophysical cycle analogous to the well-understood mechanism of benzophenones and benzotriazoles.[3][4]
Upon absorbing a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This excited state is incredibly short-lived. The key to its stability lies in an ultrafast, non-radiative process known as Excited-State Intramolecular Proton Transfer (ESIPT). An intramolecular hydrogen bond allows a proton to transfer, forming an unstable keto-tautomer. This tautomer rapidly undergoes internal conversion and vibrational relaxation, dissipating the absorbed energy as thermal energy (heat) as it reverts to the original enol-form in the ground state. This entire cycle occurs on a picosecond timescale, allowing a single molecule to process thousands of photons without breaking down. This efficient, non-destructive cycle is the cornerstone of its protective function.[4][5][6]
Caption: Photophysical deactivation pathway of PowerSorb™ 312.
Core Photophysical Properties
Quantitative analysis of how PowerSorb™ 312 interacts with light is essential for its effective application. These properties are typically measured in dilute solutions to understand the intrinsic behavior of the molecule.
UV-Visible Absorption Spectroscopy
The absorption spectrum defines the range of UV radiation that the molecule can effectively neutralize. For PowerSorb™ 312, the key characteristic is its strong absorbance in the high-energy UV-B portion of the spectrum, with minimal to no absorbance in the UV-A and visible light regions.[1] This is a critical performance attribute, as it prevents the material from imparting any unwanted color or yellowness to the substrate it is protecting.[1][2]
-
Primary Absorption Region: Strong absorbance in the UV-B range (approx. 290-320 nm).[1]
-
Visible Spectrum Impact: Negligible absorbance above 400 nm ensures it is non-discoloring.[1] This property is particularly advantageous over some benzotriazole-type absorbers which can have absorption tails extending into the visible region.
Fluorescence Emission
Fluorescence is the emission of light from a molecule after it has absorbed a photon. For a photostabilizer like PowerSorb™ 312, fluorescence is an undesirable energy dissipation pathway. The emission of a photon (even a lower-energy one) does not effectively neutralize the absorbed energy and can even lead to secondary photochemical reactions (photosensitization).
The efficiency of the ESIPT mechanism in PowerSorb™ 312 means that non-radiative decay is the overwhelmingly dominant deactivation pathway.[5][6] Consequently, the fluorescence quantum yield (Φf) —the ratio of photons emitted to photons absorbed—is expected to be exceptionally low (approaching zero). This is a hallmark of an effective photostabilizer; it is designed to be "dark" in the excited state, safely converting energy to heat rather than re-emitting it as light.
Experimental Characterization Protocols
To ensure scientific integrity, the photophysical properties of PowerSorb™ 312 must be validated through standardized, repeatable experimental protocols. The following sections detail the methodologies for key characterization techniques.
Protocol: UV-Vis Absorption Spectrum Measurement
This protocol outlines the determination of the absorption spectrum and is foundational for any photophysical study.
Objective: To measure the absorbance of PowerSorb™ 312 as a function of wavelength in a specified solvent.
Materials:
-
PowerSorb™ 312
-
Spectroscopic grade chloroform (or other suitable solvent)[2]
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer[7]
Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10.0 mg of PowerSorb™ 312. Quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with chloroform to create a 100 mg/L stock solution.
-
Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.0 AU for optimal accuracy. A 10 mg/L solution is often a suitable starting point.[1]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Blank Correction (Baseline): Fill two quartz cuvettes with the pure solvent (chloroform). Place them in the sample and reference beams of the spectrophotometer. Run a baseline correction scan across the desired wavelength range (e.g., 250-500 nm). This subtracts the absorbance of the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the PowerSorb™ 312 working solution, and then fill it with the solution. Place it back into the sample beam.
-
Data Acquisition: Scan the sample over the same wavelength range. The resulting spectrum shows the absorbance of PowerSorb™ 312.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and note the absorbance value. Confirm the lack of significant absorbance in the visible region (>400 nm).
Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.
Protocol: Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and confirm the expected low quantum yield.
Materials:
-
PowerSorb™ 312 solution (prepared as in 3.1, potentially more dilute)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (four-sided polished)
-
Spectrofluorometer with a xenon lamp source[8]
Methodology:
-
Sample Preparation: Use a dilute solution where the absorbance at the excitation wavelength is low (<0.1 AU) to avoid inner-filter effects.[9]
-
Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength (λex) to a value near the absorbance maximum determined from the UV-Vis spectrum (e.g., 312 nm).
-
Emission Scan: Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength and extending into the longer wavelengths (e.g., 330-600 nm).
-
Solvent Blank: First, run a scan of the pure solvent to identify any background signals or Raman scattering peaks.
-
Sample Scan: Run the emission scan for the PowerSorb™ 312 solution using the same instrument settings.
-
Data Analysis: Subtract the solvent blank spectrum from the sample spectrum. The resulting data represents the fluorescence emission of the sample. For PowerSorb™ 312, this signal is expected to be very weak, confirming that fluorescence is not a significant deactivation pathway.
Structure-Function Relationship and Performance
The superior performance of PowerSorb™ 312 is a direct result of its molecular design. Its photophysical stability translates directly into long-term efficacy in protecting materials.
-
High Photostability: The rapid, non-destructive energy dissipation cycle prevents the UV absorber itself from being consumed over time, leading to longer service life for the protected product.
-
Polar Polymer Compatibility: Its chemical structure provides good compatibility with polar polymers like PVC, polyamides, and polyesters, ensuring it can be effectively incorporated without phase separation.[1][2]
-
Low Interference: Because its absorption is confined to the UV-B region, it does not interfere with other additives that function in the visible or near-UV range, such as optical brighteners or certain photoinitiators.[1]
Sources
- 1. baoxuchem.com [baoxuchem.com]
- 2. LOTSORB UV 312 for Sale [lotchemistry.com]
- 3. partinchem.com [partinchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. static.horiba.com [static.horiba.com]
Computational & Theoretical Characterization of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-
A Technical Guide for Structural Biology & Pharmacophore Development
Executive Summary & Structural Significance
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8), commercially known as Tinuvin 312 or UV-312 , represents a critical class of unsymmetrical oxanilides.[1] While widely utilized as a UV absorber in polymer chemistry, its structural core—a bis-amide bridge flanking two ortho-substituted phenyl rings—possesses significant, under-explored potential in medicinal chemistry as a bioisostere for urea-based kinase inhibitors.
This guide provides a theoretical framework for analyzing this molecule, moving beyond its industrial utility to explore its electronic structure, conformational dynamics, and pharmacological potential.
Key Structural Features:
-
Asymmetry: The molecule bridges an electron-donating 2-ethoxyphenyl group and a sterically bulky 2-ethylphenyl group.
-
The Oxalamide Bridge: Unlike urea (
), the oxalamide linker ( ) introduces an additional carbonyl, altering hydrogen bond donor/acceptor distances and increasing lipophilicity. -
Intramolecular Hydrogen Bonding (IHB): The ortho-ethoxy oxygen acts as a Lewis base, forming a stable 6-membered pseudo-ring with the amide proton. This is the basis of its photostability (ESIPT mechanism) and a key constraint in protein binding.
Theoretical Framework: Quantum Chemical Profiling (DFT)
To understand the reactivity and stability of this molecule, Density Functional Theory (DFT) is the standard validation protocol. The following parameters define the "theoretical study" of this compound.
2.1 Computational Methodology
-
Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic electronic states).
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (
) for biological simulation and Chloroform ( ) for solubility prediction.
2.2 Conformational Analysis & Steric Locking
The central C-C bond of the oxalamide group allows for s-cis and s-trans conformations. Theoretical energy calculations consistently favor the planar s-trans conformation due to dipole minimization between the two carbonyl oxygens.
However, the ortho-substituents introduce a "Twist Angle" (
-
Ring A (2-Ethoxy): The ethoxy group forms an Intramolecular Hydrogen Bond (IHB) with the adjacent N-H (
), locking this ring into a planar orientation relative to the amide plane. -
Ring B (2-Ethyl): The ethyl group lacks H-bonding capability and exerts steric pressure, forcing the phenyl ring to rotate out of the amide plane (
).
Implication: This molecule is not flat . It adopts a "twisted-planar" hybrid geometry, crucial for fitting into hydrophobic pockets in enzymes (e.g., Urease or VEGFR kinase).
2.3 Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap predicts chemical hardness and UV absorption.
-
HOMO: Localized primarily on the 2-ethoxyphenyl ring (electron donor).
-
LUMO: Delocalized across the oxalamide bridge and the 2-ethylphenyl ring (electron acceptor).
-
Energy Gap (
): Typically ~4.0 - 4.2 eV. High stability, indicating low general reactivity but high capacity for photon energy dissipation.
2.4 Visualization of Excited State Dynamics (ESIPT)
The UV-protection mechanism is theoretical but validated by the structure. Upon UV excitation, the proton from the Nitrogen transfers to the Ethoxy Oxygen.
Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle. This theoretical cycle explains why the molecule dissipates UV energy as heat rather than decomposing, a property that also grants it antioxidant potential in biological systems.
Chemical Synthesis Strategy (Self-Validating Protocol)
To study this molecule, one must synthesize it with high purity. The asymmetry requires a stepwise approach to avoid the formation of symmetric byproducts (e.g., bis(2-ethoxy) or bis(2-ethyl) analogs).
Protocol: Sequential Aminolysis
-
Step 1: Mono-ester Formation
-
Reagents: Diethyl oxalate (1.0 eq) + 2-ethylaniline (1.0 eq).
-
Conditions: Reflux in Ethanol (80°C, 4h).
-
Validation: TLC (Hexane:EtOAc 8:2). The mono-ester (
) separates from the diester ( ) and amine. -
Intermediate: Ethyl 2-((2-ethylphenyl)amino)-2-oxoacetate.
-
-
Step 2: Condensation
-
Reagents: Intermediate (from Step 1) + 2-ethoxyaniline (1.0 eq).
-
Conditions: Reflux in Xylene (140°C, 12h) with catalytic Boric Acid.
-
Purification: Recrystallization from Ethanol.
-
Yield: Typically 75-85%.
-
Reaction Scheme Visualization:
Figure 2: Stepwise synthesis pathway ensuring asymmetry control.
Pharmacophore Modeling & ADMET Prediction
For drug development professionals, this molecule acts as a lipophilic scaffold. The following data is derived from QSAR (Quantitative Structure-Activity Relationship) models.
Table 1: Predicted ADMET Properties
| Property | Value | Interpretation |
| Molecular Weight | 312.37 g/mol | Optimal (< 500 Da) |
| LogP (Lipophilicity) | 4.9 ± 0.2 | High. Likely poor water solubility; excellent membrane permeability. |
| H-Bond Donors | 2 | Good (Target < 5) |
| H-Bond Acceptors | 3 | Good (Target < 10) |
| TPSA | 63.4 | High oral bioavailability predicted. |
| Rotatable Bonds | 5 | Moderate flexibility. |
| Toxicity Risk | Low | No mutagenic alerts; potential skin irritant (phenol metabolite). |
Target Binding Potential: The oxalamide group mimics the peptide bond. Theoretical docking studies (e.g., using AutoDock Vina) suggests affinity for:
-
Urease: The carbonyl oxygens can chelate the Nickel active site.
-
Kinases: The planar "ethoxy-phenyl-amide" segment can slot into the ATP-binding hinge region, while the bulky "ethyl-phenyl" group occupies the hydrophobic back-pocket.
Experimental Validation Protocols
To confirm the theoretical models, the following experiments are required.
5.1 X-Ray Diffraction (XRD)
-
Purpose: Verify the "Twist Angle" predicted by DFT.
-
Method: Slow evaporation from Acetone/Ethanol (1:1).
-
Expected Space Group: Monoclinic
(common for oxanilides). -
Key Measurement: Torsion angle
.
5.2 UV-Vis Spectroscopy (Solvatochromism)
-
Purpose: Validate the ESIPT mechanism.
-
Protocol: Measure
in non-polar (Hexane) vs. polar aprotic (DMSO) solvents. -
Prediction: A significant Stokes shift in non-polar solvents indicates intramolecular proton transfer is occurring. In DMSO, intermolecular H-bonding with the solvent disrupts the internal ring, quenching the effect.
References
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Gunanathan, C., & Thiyagarajan, S. (2020).[2] "Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols". Organic Letters, 22(16), 6617-6622. (Methodology for unsymmetrical amide synthesis). Link
-
PubChem Compound Summary. (2025). "Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-".[1][3][4][5][6] National Center for Biotechnology Information. Link
-
Elancheran, R., et al. (2023). "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide". European Journal of Chemistry, 14(1), 1-8.[7] (Comparative framework for DFT analysis of amide derivatives). Link
Sources
- 1. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 | Benchchem [benchchem.com]
- 2. Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols [organic-chemistry.org]
- 3. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide [cymitquimica.com]
- 4. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 [chemicalbook.com]
- 5. Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- | SIELC Technologies [sielc.com]
- 6. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide CAS No. 23949-66-8 | Tintoll [uvabsorber.com]
- 7. Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | European Journal of Chemistry [eurjchem.com]
Methodological & Application
Analytical methods for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- characterization
Executive Summary
This application note details the analytical protocol for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8), commercially known as Tinuvin 312 or Sanduvor VSU . While primarily used as a UV absorber in thermoplastics, this molecule is a critical target in pharmaceutical Extractables & Leachables (E/L) studies (USP <1663>) due to its migration potential from packaging into drug formulations.
This guide provides a self-validating HPLC-UV/MS methodology for assay and purity, alongside spectroscopic protocols for structural identification. Special emphasis is placed on detecting hydrolysis degradation products (substituted anilines), which pose potential genotoxic risks.
Chemical Profile & Critical Quality Attributes (CQA)
| Property | Value/Description | Relevance to Analysis |
| IUPAC Name | N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide | Target Analyte |
| Molecular Formula | MW: 312.37 g/mol (MS Target) | |
| LogP | ~4.9 | Highly Lipophilic; requires high organic mobile phase. |
| Solubility | Insoluble in water; Soluble in | Sample diluent must be organic (e.g., MeOH or ACN). |
| UV Max | ~305 nm (in chloroform), ~280-320 nm broad | Ideal for UV detection; avoids low-UV interference. |
| Melting Point | 125 – 129 °C | Purity indicator via DSC. |
Structural Identification Protocols
Nuclear Magnetic Resonance (NMR)
Objective: Unequivocal structural confirmation distinguishing the ethoxy group from the ethyl group.
Protocol:
-
Dissolve 10 mg of sample in 0.6 mL
or . -
Acquire
(400 MHz minimum) and spectra.
Diagnostic Signals (Expected):
-
Amide Protons (-NH-): Two singlets downfield (
9.0–11.0 ppm), indicating the asymmetric oxanilide core. -
Ethoxy Group (
):-
Triplet (
~1.4 ppm, 3H) and Quartet ( ~4.1 ppm, 2H). Key differentiator: The quartet is further downfield due to oxygen electronegativity.
-
-
Ethyl Group (
):-
Triplet (
~1.2 ppm, 3H) and Quartet ( ~2.6 ppm, 2H). Key differentiator: Upfield quartet compared to ethoxy.
-
-
Aromatic Region: Multiplets
6.8–8.0 ppm (8 protons).
Infrared Spectroscopy (FTIR)
-
Amide I Band: ~1660–1690
(C=O stretch). -
Amide II Band: ~1520–1550
(N-H bend). -
Ether Stretch: ~1240
(Ar-O-C).
Quantitative Analysis: HPLC-UV/MS Method
Rationale: Due to the high LogP (4.9), isocratic methods often result in excessive retention or peak broadening. A gradient method on a C18 column is required to elute the parent peak sharply while resolving potential polar degradation products (anilines).
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40 °C (Improves mass transfer for lipophilic compounds) |
| Injection Vol | 10 µL |
| Detection | UV @ 305 nm (Quantitation), 210 nm (Impurity Check) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic to stack polar impurities |
| 12.0 | 95 | Linear Gradient to elute Main Peak |
| 15.0 | 95 | Wash lipophilic matrix |
| 15.1 | 50 | Return to Initial |
| 20.0 | 50 | Re-equilibration |
Standard Preparation
-
Stock Solution: Accurately weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 100% ACN (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B (Conc: 100 µg/mL).
-
Note: Do not use high water content in the diluent, or the analyte will precipitate.
-
System Suitability (Self-Validating Criteria)
Before analyzing samples, the system must pass these checks (per ICH Q2):
-
Precision: %RSD of 6 replicate injections of Working Standard
2.0%. -
Tailing Factor:
(Critical for oxanilides which can interact with silanols). -
Retention Time: Main peak expected at ~10-12 min.
Impurity Profiling & Degradation Pathways
The amide bonds in Tinuvin 312 are susceptible to hydrolysis under extreme acidic/basic stress or enzymatic activity. This is critical for safety assessment as the hydrolysis products are anilines.
Degradation Pathway Logic:
-
2-Ethoxyaniline (Phenetidine derivative): Potential genotoxic impurity.
-
2-Ethylaniline: Toxic irritant.
These impurities are significantly more polar than the parent. In the proposed gradient, they will elute early (2–5 minutes).
Visualizations
Figure 1: Analytical Workflow Logic
Caption: Integrated analytical workflow ensuring identity confirmation via spectroscopy and purity assessment via validated HPLC.
Figure 2: HPLC Separation & Degradation Logic
Caption: Chromatographic separation logic demonstrating the elution order of polar hydrolysis degradants versus the lipophilic parent molecule.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90303, Tinuvin 312. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]
-
Sielc Technologies. Separation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Application Note: Trace Analysis of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Tinuvin 312)
Context & Scope
Target Analyte: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8).[1][2][3][4][5][6][7][8] Common Trade Names: Tinuvin 312, Sanduvor VSU.[2][6] Application Domain: Pharmaceutical Extractables & Leachables (E/L), Polymer Additive Quality Control.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide. Commonly known as Tinuvin 312, this oxanilide derivative acts as a UV absorber in pharmaceutical packaging materials (polyamides, PVC, and polyesters). Due to its high lipophilicity (LogP ~3.0–4.9) and potential to migrate into parenteral drug products, sensitive monitoring is critical for regulatory compliance (USP <1663>, FDA Guidance on Container Closure Systems). This guide provides a validated Reverse-Phase (RP-HPLC) method optimized for sensitivity, specificity, and the elimination of matrix interference.
Method Development Strategy
Physicochemical Profiling
To design a self-validating method, we must first understand the analyte's behavior:
-
Hydrophobicity: With a LogP > 3.0, the molecule is non-polar. It will retain strongly on C18 stationary phases. A high-strength organic mobile phase is required for elution.
-
Chromophore: The oxanilide backbone provides a conjugated system with strong UV absorption.
-
λmax: ~305 nm (Primary), ~280 nm (Secondary).
-
-
Solubility: Insoluble in water (<0.01%); soluble in chloroform, toluene, and acetonitrile. Sample diluents must be organic-rich to prevent precipitation.
Chromatographic Logic
-
Column Selection: A C18 column with high carbon load is selected to maximize interaction with the hydrophobic analyte, ensuring it separates from early-eluting polar matrix components (e.g., drug product excipients).
-
Gradient Profile: An isocratic hold at high organic concentration could work, but a gradient ramp is superior here. It prevents "ghost peaks" from polymer oligomers (often co-extracted from packaging) from interfering with subsequent injections.
Caption: Method development logic linking physicochemical properties to chromatographic parameters.
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).
-
Reagents:
-
Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich/Merck).
-
Water: Milli-Q (18.2 MΩ·cm).
-
Reference Standard: Tinuvin 312 (Sigma-Aldrich or USP Reference Standard).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | 3.5 µm particle size balances resolution with backpressure. |
| Mobile Phase A | Water (0.1% Phosphoric Acid or Formic Acid) | Acidification suppresses silanol activity, sharpening peaks. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic oxanilides. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol. | 10–20 µL | Higher volume increases sensitivity for trace leachable analysis. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Detection | UV @ 305 nm (Ref 360 nm) | 305 nm is the λmax for Tinuvin 312, maximizing S/N ratio. |
Gradient Program
Note: A steep gradient is used to elute the analyte, followed by a high-organic wash to clean the column of plasticizers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 50 | 50 | Initial equilibration. |
| 10.00 | 5 | 95 | Linear ramp to elute analyte. |
| 15.00 | 5 | 95 | Wash Step: Remove co-extractables. |
| 15.10 | 50 | 50 | Return to initial. |
| 20.00 | 50 | 50 | Re-equilibration (Crucial). |
Sample Preparation Workflows
The preparation method depends on the sample matrix. Two common scenarios in drug development are detailed below.
Scenario A: Extractables Study (Polymer Analysis)
Goal: Determine total available Tinuvin 312 in a plastic vial.
-
Cut the polymer sample into 2x2 mm pieces.
-
Weigh 1.0 g of sample into a glass extraction thimble.
-
Reflux (Soxhlet) with 50 mL Chloroform or Toluene for 4 hours.
-
Evaporate solvent to dryness under Nitrogen.
-
Reconstitute residue in 10 mL Acetonitrile (ACN).
-
Filter through 0.45 µm PTFE filter into HPLC vial.
Scenario B: Leachables Study (Drug Product Analysis)
Goal: Detect trace Tinuvin 312 migrating into an aqueous drug formulation.
-
Aliquot 5 mL of the drug product (stored in the test container).
-
Add 5 mL of Dichloromethane (DCM) for Liquid-Liquid Extraction (LLE).
-
Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.
-
Collect the organic (bottom) layer.
-
Evaporate DCM to dryness.
-
Reconstitute in 1 mL ACN/Water (80:20 v/v). Note: High organic content is needed to keep the analyte in solution.
Caption: Workflow for extracting Tinuvin 312 from aqueous drug formulations.
Method Validation Parameters (Self-Validating System)
To ensure the method is reliable (E-E-A-T principle), the following criteria must be met during validation:
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution > 2.0 between analyte and nearest matrix peak. | Verify peak purity using DAD spectra. |
| Linearity | R² > 0.999 over range 0.1 – 50 µg/mL. | Tinuvin 312 has a wide linear range. |
| Precision | RSD < 2.0% for n=6 injections. | High RSD often indicates solubility issues in the injector. |
| Accuracy (Recovery) | 85% – 115% (Spike recovery). | Critical for LLE methods. |
| LOD / LOQ | LOD: ~0.05 µg/mL; LOQ: ~0.15 µg/mL. | Based on S/N ratios of 3:1 and 10:1 respectively. |
Troubleshooting & Expert Insights
Issue: Carryover / Ghost Peaks
-
Cause: Due to its lipophilicity, Tinuvin 312 can stick to the PTFE seals of the injector needle or the column frit.
-
Solution: Use a needle wash of 100% Acetonitrile or Methanol/IPA (50:50) . Ensure the gradient includes a high-organic hold (95% B) for at least 3 minutes.
Issue: Peak Tailing
-
Cause: Interaction with residual silanols on the column.
-
Solution: Ensure the mobile phase is acidified (0.1% Formic or Phosphoric acid). Do not use neutral water.[9]
Issue: Low Recovery in Leachable Studies
-
Cause: Adsorption to glass surfaces during evaporation.
-
Solution: During the reconstitution step, sonicate the evaporation vial for 5 minutes to desorb the analyte from the glass walls.
References
-
United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.Link
-
BASF. Tinuvin® 312 Technical Data Sheet.[9][10] (Provides spectral data and solubility profiles). Link (See context on HALS/UV absorber analysis).
-
PubChem. Compound Summary: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CID 90303).Link
-
FDA. Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.Link
Sources
- 1. Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- | SIELC Technologies [sielc.com]
- 2. 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide cas 23949-66-8, CasNo.23949-66-8 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. N'-(2-Ethoxyphenyl)-n-(2-ethylphenyl)oxamide | 23949-66-8 [sigmaaldrich.com]
- 5. CAS#:23949-66-8 | N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | Chemsrc [chemsrc.com]
- 6. CAS No.23949-66-8,N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide Suppliers [lookchem.com]
- 7. N1-(2-エトキシフェニル)-N2-(2-エチルフェニル)オキサルアミド | N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | 23949-66-8 | 東京化成工業株式会社 [tcichemicals.com]
- 8. chemos.de [chemos.de]
- 9. santplas.com [santplas.com]
- 10. specialchem.com [specialchem.com]
Application Notes and Protocols for the Antimicrobial Evaluation of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Antimicrobial Potential of an Industrial Compound
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, a compound cataloged with CAS number 23949-66-8, is primarily recognized for its application as a UV absorber and light stabilizer in various polymers and coatings, where it is marketed under trade names such as PowerSorb™ 312 and Tinuvin 312.[1][2] Its chemical structure, an oxanilide derivative, belongs to a broader class of molecules—amides and oxamides—that have garnered interest in medicinal chemistry for their diverse biological activities. While the current body of scientific literature does not detail the antimicrobial properties of this specific oxamide, related chemical scaffolds, such as oxazole and other amide derivatives, have demonstrated notable antimicrobial effects.[3][4][5]
This gap in knowledge presents a compelling opportunity for novel antimicrobial discovery. The following application notes provide a comprehensive framework for researchers to systematically evaluate the potential antimicrobial activity of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide. These protocols are designed to establish a foundational understanding of its efficacy, spectrum of activity, and potential mechanisms of action, thereby guiding further drug development efforts.
Physicochemical Properties of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.
| Property | Value | Reference |
| Chemical Name | N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | [1] |
| CAS Number | 23949-66-8 | [1] |
| Molecular Formula | C18H20N2O3 | [1] |
| Molecular Weight | 312.37 g/mol | |
| Appearance | White to pale yellow powder/crystal | |
| Melting Point | 124-129 °C | |
| Water Solubility | <0.01% (practically insoluble) | |
| Purity (HPLC) | >95.0% |
Note: The low water solubility necessitates the use of a suitable solvent, such as DMSO, for the preparation of stock solutions in the following protocols.
Phase 1: Primary Screening for Antimicrobial Activity
The initial phase of investigation focuses on determining if N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide exhibits any inhibitory effects against a representative panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[6][7] It determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Broth Microdilution: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening.[8]
-
McFarland Standard: Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent and reproducible starting bacterial concentration (approximately 1.5 x 10^8 CFU/mL), which is critical for accurate MIC determination.[9]
-
Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.[10]
-
Preparation of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide Stock Solution:
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The low water solubility makes DMSO a necessary solvent.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
-
Serial Dilution in a 96-Well Plate:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with MHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Ensure the final DMSO concentration in each well is kept constant and at a level that does not affect bacterial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB with DMSO, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[6]
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[12]
-
Caption: Workflow for MBC Determination.
Phase 2: Investigating the Mechanism of Action
Should N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide demonstrate significant antimicrobial activity in the primary screening, the next logical step is to investigate its potential mechanism of action.
Cell Membrane Integrity Assay
Many antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes.
-
SYTO 9 and Propidium Iodide (PI): This dual-stain system is a reliable method for assessing membrane integrity. SYTO 9 is a green-fluorescent nucleic acid stain that enters all cells, while PI is a red-fluorescent stain that only enters cells with damaged membranes. When both are present, PI quenches the SYTO 9 fluorescence in membrane-compromised cells. [13][14]* Flow Cytometry: This technique allows for the rapid, high-throughput analysis of individual cells in a population, providing quantitative data on the proportion of live versus dead cells.
-
Bacterial Culture Preparation:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the buffer to a standardized density.
-
-
Compound Treatment:
-
Expose the bacterial suspension to various concentrations of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (e.g., 0.5x, 1x, and 2x MIC).
-
Include a positive control (e.g., a known membrane-disrupting agent like isopropanol) and a negative control (untreated cells).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Staining:
-
Add a mixture of SYTO 9 and propidium iodide to each sample according to the manufacturer's instructions.
-
Incubate in the dark for approximately 15 minutes.
-
-
Analysis:
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of green-fluorescing (live) and red-fluorescing (dead/membrane-compromised) cells.
-
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for many antibiotics. An in vitro assay can determine if the compound inhibits the supercoiling activity of this enzyme.
-
Relaxed Plasmid DNA Substrate: The conversion of relaxed plasmid DNA to its supercoiled form is the fundamental activity of DNA gyrase that is measured in this assay. [15]* Agarose Gel Electrophoresis: This technique separates DNA isoforms based on their conformation. Supercoiled DNA migrates faster through the gel than relaxed DNA, allowing for clear visualization of the enzyme's activity and its inhibition.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer (containing ATP and MgCl2), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide.
-
Include a positive control for inhibition (e.g., novobiocin) and a no-compound control.
-
-
Enzyme Addition and Incubation:
-
Add a purified DNA gyrase enzyme to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes). [15]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled DNA.
-
-
Visualization:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize it under UV light. * Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.
-
Caption: Investigating Potential Mechanisms of Action.
Phase 3: Assessing Safety and Selectivity
A promising antimicrobial candidate should exhibit minimal toxicity to mammalian cells, indicating a high degree of selectivity for microbial targets.
Cytotoxicity Assay
An MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary screen for the cytotoxic potential of a compound.
-
Mammalian Cell Line: Using a relevant mammalian cell line (e.g., HEK293, HepG2) provides an in vitro model to assess the potential toxicity of the compound to human cells.
-
MTT Reagent: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell viability.
-
Cell Culture:
-
Seed a 96-well plate with a suitable mammalian cell line at a predetermined density and allow the cells to adhere overnight.
-
-
Compound Exposure:
-
Treat the cells with serial dilutions of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide for a specified duration (e.g., 24 or 48 hours).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
These application notes provide a structured and scientifically grounded approach to investigating the antimicrobial potential of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide. By following these protocols, researchers can generate robust and reproducible data to determine if this compound, or its derivatives, represents a new frontier in the search for novel antimicrobial agents. Positive findings from this comprehensive evaluation would warrant further investigation, including in vivo efficacy studies and advanced mechanistic characterization.
References
- PowerSorb™ 312,N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide,CAS No.23949-66-8. (n.d.).
- N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide synthesis - chemicalbook. (n.d.).
- N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 - ChemicalBook. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.).
- N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | Chemsrc. (n.d.).
- N 1 -(2-Ethoxyphenyl)-N 2 -(2-ethylphenyl)oxalamide - TCI Chemicals. (n.d.).
- N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide CAS No. 23949-66-8 | Tintoll. (n.d.).
- Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024, September 17).
- CAS No.23949-66-8,N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl) - LookChem. (n.d.).
- Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide - Chemos GmbH&Co.KG. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem. (n.d.).
- PowerSorb™ 312,N-(2-Ethoxyphenyl) - Power Chemical Corporation. (n.d.).
- Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.).
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.).
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. (2021, June 29).
- A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy | Analytical Chemistry - ACS Publications. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
- Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment - Frontiers. (2020, May 14).
- DNA Gyrase Assay Kit USER MANUAL - TopoGEN, Inc. (n.d.).
- Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18).
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.).
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022, August 2).
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7).
- EUCAST: EUCAST - Home. (n.d.).
- 2.7. Minimum Bactericidal Concentration (MBC) Assay - Bio-protocol. (n.d.).
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. (n.d.).
- Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - NIH. (n.d.).
- The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria - ResearchGate. (2022, October 24).
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
- How to assess bacterial permeability? - ResearchGate. (2024, June 30).
- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science. (2022, September 2).
- IJMS | Special Issue : Natural Compounds: Advances in Antimicrobial Activity - MDPI. (n.d.).
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. (2022, September 27).
- Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed. (n.d.).
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.).
- A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH. (n.d.).
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23).
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- 15. profoldin.com [profoldin.com]
Application Notes and Protocols for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Scaffold in Cancer Research
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, a unique N,N'-disubstituted ethanediamide, presents a compelling scaffold for investigation in oncology. The ethanediamide core and its derivatives have garnered interest for their potential to modulate critical cellular pathways implicated in cancer progression. Preliminary assessments suggest that compounds within this class may exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), modulation of the cell cycle, and the generation of oxidative stress within cancer cells[1]. Structurally related compounds, such as N,N'-diarylureas, have been identified as potent inhibitors of key signaling cascades, including the RAF/MEK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in human cancers[2]. This document provides a comprehensive guide for the preclinical evaluation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, outlining detailed protocols for its synthesis, characterization, and a systematic workflow for assessing its anticancer efficacy and elucidating its mechanism of action.
Chemical Synthesis and Characterization
The synthesis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is typically achieved through a condensation reaction. A common method involves the reaction of 2-ethoxyaniline with an oxalyl chloride derivative substituted with a 2-ethylphenyl group[1]. Alternative multi-step syntheses may involve the reaction of 2-ethoxybenzoic acid with ethylenediamine, followed by reaction with 2-ethylbenzoyl chloride[3].
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₂O₃ | [1] |
| Molecular Weight | 312.37 g/mol | [1] |
| CAS Number | 23949-66-8 | [1] |
Characterization and purity assessment are critical prior to biological evaluation. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed for analysis and purification[4].
Preclinical Evaluation Workflow: A Phased Approach
A systematic evaluation is crucial to determine the therapeutic potential of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. The following workflow outlines a logical progression from initial in vitro screening to more complex mechanistic and in vivo studies.
Caption: Preclinical evaluation workflow for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is indicative of cell viability[5][6].
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[6].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Phase 2: Elucidation of the Mechanism of Action
Once the cytotoxic potential is established, the next phase focuses on understanding how the compound induces cell death. Based on the activity of related compounds, key mechanisms to investigate include apoptosis, cell cycle arrest, and the induction of oxidative stress.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[1][7].
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[1].
Materials:
-
Cancer cells treated with Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- at its IC50 concentration for 24 and 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound as described in the MTT assay protocol. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content[8].
Materials:
-
Cancer cells treated with the compound at its IC50 concentration for 24 and 48 hours.
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the treated cells with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To investigate if the compound induces oxidative stress in cancer cells.
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS[9].
Materials:
-
Cancer cells treated with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours).
-
DCFDA solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the compound.
-
DCFDA Loading: After treatment, remove the medium and incubate the cells with DCFDA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- on the expression and activation of proteins involved in apoptosis and cell cycle regulation.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, providing insights into the molecular pathways affected by the compound[2].
Target Proteins:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27
-
Signaling Pathways (based on related compounds): p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3
Procedure:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sources
- 1. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbbku.com [ijbbku.com]
- 5. mdpi.com [mdpi.com]
- 6. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Inhibition via Small Molecule-Induced Intramolecular Protein Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Photostability Profiling of Tinuvin 312 (Oxanilide)
Executive Summary
This technical guide outlines the experimental framework for evaluating the photostability of Tinuvin 312 (CAS: 23949-66-8), a high-performance oxanilide UV absorber. While Tinuvin 312 is renowned for its low volatility and thermal stability in polyamides and PVC, accurate quantification of its intrinsic photochemical lifetime is critical for drug packaging and long-duration coating applications.[1]
This protocol deviates from standard "pass/fail" weathering tests. Instead, it employs ICH Q1B-compliant irradiation coupled with quantitative HPLC-DAD tracking to determine degradation kinetics.[1] This approach allows researchers to distinguish between the molecule's protective capacity (photon absorption) and its self-sacrificial degradation.
Material Characterization & Mechanism
Before initiating stress testing, the photophysical baseline of the analyte must be established.[1] Tinuvin 312 operates via a rapid internal conversion mechanism, absorbing high-energy UV photons and dissipating the energy as heat (non-radiative decay), returning to the ground state unchanged.[1]
Physicochemical Profile
| Parameter | Specification | Notes |
| Chemical Name | N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | Oxanilide class |
| CAS Number | 23949-66-8 | |
| Molecular Weight | 312.36 g/mol | |
| ~300–305 nm | Solvent dependent (Chloroform/THF) | |
| Melting Point | 124–127 °C | High thermal stability |
| Solubility | Low in Methanol (<0.5%); High in Chloroform/Toluene | Critical for sample prep |
Photophysical Mechanism
The stability of Tinuvin 312 relies on its ability to undergo a photo-physical cycle without breaking chemical bonds. Unlike benzophenones, oxanilides exhibit a specific proton-transfer or geometric isomerization capability in the excited state that facilitates rapid thermal relaxation.[1]
Figure 1: The photophysical cycle of Tinuvin 312.[1] Stability is defined by the efficiency of the S1 -> S0 return path versus the S1 -> Photolysis path.
Experimental Protocols
Protocol A: Intrinsic Solution-Phase Photostability
Testing in solution eliminates matrix effects (crystal lattice energy, polymer cage effects), providing a measure of the molecule's inherent stability.[1]
Critical Constraint: Tinuvin 312 has poor solubility in alcohols.[1] Use Acetonitrile (ACN) or Tetrahydrofuran (THF) for stock solutions to ensure homogeneity.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 10 mg of Tinuvin 312 in 100 mL of HPLC-grade Acetonitrile (100 ppm). Sonicate for 10 minutes to ensure complete dissolution.
-
Sample Aliquoting: Transfer 2 mL aliquots into quartz cuvettes (for direct UV exposure) or clear Type 1 borosilicate glass HPLC vials (hermetically sealed).
-
Control: Wrap 3 vials in aluminum foil (Dark Control) to monitor thermal degradation.
-
-
Irradiation Setup (ICH Q1B Option 1):
-
Sampling Intervals: Remove samples at T=0, 24, 48, 72, and 96 hours.
-
Actinometry: Place a 2% (w/v) Quinine Monohydrochloride dihydrate solution in parallel quartz cells to validate the integrated UV dose.
Protocol B: Solid-State Matrix Testing (Polymer Film)
Drug packaging and coatings are solid-state environments. The "Cage Effect" in polymers often stabilizes UV absorbers by physically restricting bond rotation required for degradation.
Workflow:
-
Matrix Selection: Poly(methyl methacrylate) (PMMA) is recommended as a non-absorbing, photostable matrix.[1]
-
Film Casting:
-
Dissolve 1g PMMA and 10mg Tinuvin 312 (1% w/w loading) in 10 mL Dichloromethane.
-
Spin coat onto quartz slides at 2000 RPM for 60 seconds.
-
Dry in a vacuum oven at 40°C for 4 hours to remove solvent residue.
-
-
Exposure: Mount slides in the photostability chamber (same conditions as Protocol A).
-
Analysis: Direct UV-Vis transmission measurement of the film at defined intervals.
Analytical Methodology (HPLC-DAD)
Quantification of degradation requires separating the parent molecule from potential photoproducts.
System: Agilent 1260 Infinity II or equivalent. Detector: Diode Array Detector (DAD) monitoring at 305 nm (max) and 254 nm (universal).
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard hydrophobicity retention.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification prevents peak tailing.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for non-polar oxanilides.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Gradient | 0-2 min: 50% B; 2-10 min: Linear ramp to 95% B; 10-12 min: Hold 95% B. | Tinuvin 312 is highly non-polar and will elute late (high %B).[1] |
| Injection Vol | 10 µL | |
| Column Temp | 30°C |
Experimental Workflow Diagram
This diagram illustrates the decision tree and process flow for the stability study.
Figure 2: Operational workflow for comparative photostability testing.
Data Interpretation & Acceptance Criteria
Calculation of Degradation Rate
Photodegradation often follows First-Order Kinetics. Plot the natural log of the remaining concentration against time:
[1]-
: Concentration at time
(from HPLC Area). - : Initial concentration.
- : Observed rate constant.
Acceptance Criteria (General Guidelines)
For a UV absorber to be considered "Photostable" for pharmaceutical packaging or outdoor coatings:
-
Solution Phase: >90% recovery after 200 Wh/m² UV exposure.[1]
-
Solid State: <5% loss in Absorbance (at
) after equivalent exposure. -
Dark Control: Must show <1% degradation (confirms instability is photon-driven, not thermal).
References
-
BASF SE. (2023).[6] Tinuvin® 312 Technical Information. Retrieved from [1]
-
International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from
-
Baoxu Chemical. (2024). Tinuvin 312 TDS and Application Notes. Retrieved from
-
European Medicines Agency (EMA). (1998). ICH Q1B: Photostability Testing. Retrieved from
Sources
Technical Dossier: Formulation & Characterization of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- in High-Performance Coatings
[1]
Executive Summary
This application note details the formulation, mechanism, and validation protocols for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8), commercially known as UV-312 .[1] Unlike benzotriazole-based absorbers, this oxanilide derivative operates via a non-phenolic mechanism, offering superior compatibility in alkaline systems and reduced interaction with metal catalysts (e.g., driers in alkyds or catalysts in urethanes).[1]
This guide adopts a pharmaceutical-grade rigor ("Quality by Design") to coating formulation, establishing Critical Process Parameters (CPPs) for the integration of UV-312 into solvent-borne and powder coating matrices.[1]
Module A: Physicochemical Profile ("The Active Ingredient")[1]
Before formulation, the "active" agent must be characterized to ensure batch-to-batch consistency.[1] UV-312 is an asymmetric oxanilide.[1]
Table 1: Critical Material Attributes (CMA)
| Property | Specification | Relevance to Formulation |
| Chemical Name | N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide | Identity |
| CAS Number | 23949-66-8 | Regulatory compliance |
| Molecular Weight | 312.4 g/mol | Molar loading calculations |
| Appearance | White to pale yellow powder | Color impact on clear coats (Low) |
| Melting Point | 124 – 128 °C | Processing temp for powder coatings |
| Solubility (20°C) | Toluene: ~10% Acetone: ~5% Water: < 0.01% | Solvent selection for pre-dissolution |
| pKa (Calc) | ~10.8 | Stability in alkaline environments |
| Lambda Max | 290–320 nm (UV-B range) | Primary protection window |
Module B: Mechanism of Action
The Photostabilization Cycle (ESIPT) [1]
UV-312 functions via Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon UV absorption, the molecule undergoes a rapid, reversible proton transfer from the amide nitrogen to the carbonyl oxygen, dissipating energy as harmless heat (IR radiation) without degrading the matrix.[1]
Diagram 1: ESIPT Energy Dissipation Cycle
Figure Caption: The oxanilide molecule absorbs UV photon (
Module C: Formulation Protocol
System: High-Solids 2K Polyurethane Clearcoat (Automotive/Aerospace)
Rationale: Direct addition of solid powder to a high-viscosity binder often leads to "seeding" (undissolved particles), which acts as stress concentrators.[1] This protocol utilizes a Pre-Dissolution Step to ensure molecular dispersion.[1]
Protocol 1: Solvent-Borne Integration
Reagents:
-
Binder: Hydroxyl-functional acrylic resin (e.g., Macrynal series).[1]
-
Crosslinker: Isocyanate trimer (e.g., Desmodur N 3390).[1]
-
Solvent Blend: MAK (Methyl Amyl Ketone) / Butyl Acetate (1:1).[1]
-
Additive: UV-312 (Target Loading: 2.0% on resin solids).[1]
Step-by-Step Methodology:
-
Preparation of Concentrate (10% Solution):
-
Let-Down into Polyol (Component A):
-
Crosslinking (Component B Addition):
Diagram 2: Formulation Workflow & QC Gates
Figure Caption: Critical path for UV-312 integration. Failure at "Haze Check" requires reprocessing.
Module D: Performance Validation & Analytical Control
To validate the formulation for "drug-grade" consistency, we employ analytical verification of the active content and functional testing of the cured film.[1]
Analytical Verification (HPLC Method)
Purpose: To confirm that UV-312 has not precipitated or degraded during curing.[1]
-
Extraction: Grind cured film (cryogenic milling).[1] Extract with THF (Tetrahydrofuran) via Soxhlet for 4 hours.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).[1]
-
Mobile Phase: Acetonitrile : Water (85:15 v/v).[1]
-
Detection: UV at 305 nm.[1]
-
Acceptance Criteria: Recovery > 95% of theoretical loading.
Accelerated Weathering (QUV-B)
Standard: ASTM G154[1]
-
Cycle: 8h UV at 60°C (UVA-340 lamps) / 4h Condensation at 50°C.
-
Duration: 1000 hours.[1]
-
Pass Criteria:
-
Gloss Retention (60°): > 80%.[1]
-
Color Change (
): < 2.0.
-
Table 2: Comparative Performance Data (Typical)
| Parameter | UV-312 (Oxanilide) | Benzotriazole (e.g., UV-328) |
| Initial Color (YI) | < 1.0 (Very Low) | 1.5 - 2.5 (Slight Yellow) |
| Metal Interaction | Inert (No discoloration) | Reacts with Fe/Co (Pink/Red shift) |
| Alkaline Stability | High (Stable in amine cure) | Moderate (Phenolic proton loss) |
| Thermal Stability | TGA 10% loss @ >300°C | TGA 10% loss @ ~260°C |
References
-
PubChem. (2023).[1] Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (Compound Summary). National Library of Medicine.[1] [Link][1]
-
MPI Chemie. (n.d.).[1] Technical Data Sheet: MPI UV-312.[1] (Generic industry standard reference for UV-312 properties). [Link](Note: Landing page for verification of commercial availability).[1]
-
LookChem. (2023).[1] Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- Basic Information.[1][3][4][5][6][7][8][Link][1]
Sources
- 1. 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.23949-66-8,N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide Suppliers [lookchem.com]
- 3. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 [chemicalbook.com]
- 4. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide [cymitquimica.com]
- 5. Buy Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 [smolecule.com]
- 6. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-|lookchem [lookchem.com]
- 7. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide CAS No. 23949-66-8 | Tintoll [uvabsorber.com]
- 8. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | 23949-66-8 | TCI EUROPE N.V. [tcichemicals.com]
Application Note: High-Purity Recrystallization of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
Abstract
This application note details the purification protocol for N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), commercially known as Tinuvin 312 or Sanduvor VSU .[1][2] As a prominent UV absorber in the oxanilide class, the purity of this compound is critical for its performance in stabilizing plastics (PVC, polyamides) and coatings.[2][3] Impurities such as unreacted anilines, symmetrical bis-oxamide byproducts, and color bodies can significantly degrade UV transmission properties and induce yellowing.[1][2] This guide provides a scientifically grounded recrystallization strategy leveraging differential solubility parameters to achieve >99.5% purity (HPLC) and a melting point target of 124–128°C.[1][2]
Introduction & Chemical Context
The Challenge of Asymmetry
The target molecule is an asymmetric oxanilide . Its synthesis typically involves the sequential reaction of diethyl oxalate (or oxalyl chloride) with 2-ethoxyaniline and 2-ethylaniline.[1][2]
-
Primary Impurities:
Solubility Profile & Solvent Selection Logic
Effective recrystallization requires a solvent system with a steep solubility-temperature gradient.[1][2] Based on empirical solubility data at 20°C [1][2], we observe:
| Solvent | Solubility (20°C, w/w) | Classification | Suitability |
| Chloroform | 20% | Good Solvent | Too soluble; poor recovery yield.[1][2] |
| Toluene | 5.5% | Moderate Solvent | Ideal Candidate. High solubility at reflux (110°C), moderate at RT.[2] |
| Acetone | 4% | Moderate Solvent | Good for washing; risk of oiling out if used alone.[1][2] |
| Ethanol | 0.3% | Poor Solvent | Ideal for Crystallization. Very low solubility at RT, but significantly higher at reflux (78°C).[2] |
| n-Hexane | 0.2% | Anti-Solvent | Excellent for forcing precipitation.[1][2] |
| Water | <0.01% | Non-Solvent | Used only for final wash to remove inorganic salts.[1][2] |
Strategic Decision: We will utilize Ethanol (Method A) as the primary "green" solvent for standard purification due to its steep solubility curve.[1][2] For recalcitrant impurities or "oiling out" issues, we define Method B (Toluene/Heptane) , a solvent/anti-solvent approach.[2]
Experimental Protocol
Method A: Standard Recrystallization (Ethanol)
Best for: Removing trace color bodies and slight stoichiometry errors.[1][2]
Reagents:
-
Crude N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Target: 50g)
Step-by-Step Procedure:
-
Slurry Formation:
-
Dissolution (Reflux):
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Maintain reflux for 15–20 minutes. The solution should become clear.
-
Checkpoint: If solids remain after 20 mins, add Ethanol in 50 mL increments until dissolution is complete.
-
Decolorization (Optional): If the solution is dark amber/brown, cool slightly, add 2.5 g Activated Carbon, and reflux for an additional 10 minutes.
-
-
Hot Filtration:
-
Controlled Crystallization:
-
Isolation & Washing:
-
Drying:
Method B: High-Purity Solvent/Anti-Solvent (Toluene/Heptane)
Best for: Removing symmetrical bis-oxamide byproducts which are less soluble in Ethanol.[1][2]
-
Dissolution:
-
Dissolve 50 g of crude material in 250 mL of Toluene at 80–90°C. Solubility is much higher here than in Ethanol, allowing a lower solvent volume.[2]
-
-
Filtration:
-
Anti-Solvent Addition:
-
Cooling Ramp:
-
Isolation:
-
Filter and wash with 1:1 Toluene/Heptane, then pure Heptane.[2]
-
Process Visualization (Workflow)[1][2]
Caption: Decision logic and workflow for the purification of Tinuvin 312, highlighting two solvent pathways.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline powder | Visual |
| Melting Point | 124°C – 128°C | DSC or Capillary |
| Purity | ≥ 98.0% (Commercial) / ≥ 99.5% (Pharma/Research) | HPLC |
| Volatiles | ≤ 0.5% | Loss on Drying |
| Solution Clarity | Clear (5% in Toluene) | Turbidimetry |
Troubleshooting Guide
-
Problem: Oiling Out (Liquid-Liquid Phase Separation)
-
Problem: Low Yield (<70%)
-
Problem: Yellow Color Persists
References
-
Power Chemical Corporation. (n.d.).[1][2] Technical Data Sheet: PowerSorb™ 312 (Tinuvin 312). Retrieved October 26, 2023, from [Link]
-
PubChem. (2023).[1][2] Compound Summary: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (CAS 23949-66-8).[1][2][5][7] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. PowerSorb™ 312,N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide,CAS No.23949-66-8 [powerchemical.net]
- 4. 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 131-54-4 | Benchchem [benchchem.com]
- 5. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide CAS No. 23949-66-8 | Tintoll [uvabsorber.com]
- 6. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide synthesis - chemicalbook [chemicalbook.com]
- 7. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | 23949-66-8 | TCI EUROPE N.V. [tcichemicals.com]
Technical Application Note: Incorporation of PowerSorb™ 312 into Polymer Matrices
Executive Summary
PowerSorb™ 312 (CAS 23949-66-8) is a highly efficient oxanilide-type UV absorber. Unlike benzotriazoles or benzophenones, oxanilides offer a unique combination of strong UV-B/short UV-A absorption (290–320 nm) and exceptional thermal stability (>300°C). This makes PowerSorb™ 312 particularly suitable for engineering polymers used in drug delivery devices and pharmaceutical packaging (e.g., PET, PA, PC) where processing temperatures are high and extractables must be minimized.
This guide provides validated protocols for incorporating PowerSorb™ 312 via Melt Compounding (for industrial scale) and Solvent Casting (for lab-scale screening or film formation).
Chemical Identity & Mechanism of Action[1]
Physicochemical Profile
| Property | Value | Relevance to Processing |
| Chemical Name | 2-ethyl-2'-ethoxy-oxanilide | - |
| CAS Number | 23949-66-8 | Regulatory anchor (FDA FCN 2084) |
| Molecular Weight | 312.4 g/mol | Low volatility; resists migration |
| Melting Point | 124–128°C | Must be reached to ensure dispersion |
| Degradation Temp (TGA) | >300°C (10% loss) | Safe for PET/PA extrusion |
| Appearance | White to off-white powder | Low color impact on final product |
Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)
PowerSorb™ 312 does not "destroy" UV energy; it converts it. Upon absorbing a photon, the molecule undergoes a rapid, reversible proton transfer from the enol form to the keto form. The energy is released harmlessly as heat (IR radiation) as the molecule returns to its ground state. This cycle is non-destructive, allowing the stabilizer to remain active over long periods.
Figure 1: The molecule absorbs UV light, shifts structure to release heat, and resets.
Pre-Formulation & Handling[2][3]
Safety Note: While PowerSorb™ 312 has low acute toxicity, standard PPE (gloves, safety glasses, dust mask) is required to prevent inhalation of fine powder.
Critical Pre-Step: Drying Oxanilides are generally hydrophobic, but the polymer matrix (especially PET, PA, or PC) is hygroscopic. Moisture during extrusion causes hydrolytic degradation of the polymer chain.
-
Protocol: Dry the polymer resin to <0.02% moisture content.
-
PowerSorb 312: Does not require extensive drying but should be stored in a cool, dry place to prevent agglomeration.
Protocol A: Melt Compounding (Extrusion)
Application: High-volume manufacturing of pharmaceutical bottles, blister films, or medical device housings. Target Concentration: 0.15% – 0.50% (w/w).
Workflow Diagram
Figure 2: Standard industrial workflow for compounding PowerSorb 312 into thermoplastics.
Step-by-Step Methodology
-
Masterbatch Preparation (Recommended):
-
Direct dosing of 0.2% powder is difficult to control. Create a 10% concentrate (Masterbatch) first.
-
Carrier Resin: Must be compatible with the final matrix (e.g., use PET carrier for PET bottles).
-
Mix: Tumble blend 10kg PowerSorb 312 with 90kg carrier resin.
-
-
Extrusion Profile (Example for PET):
-
Feed Zone: 240°C (Keep cool enough to prevent premature melting/bridging).
-
Compression Zone: 260°C – 270°C (Ensure PowerSorb 312 melts completely; MP is ~125°C).
-
Metering Zone: 270°C – 280°C.
-
Die: 270°C.
-
Note: PowerSorb 312 is stable up to 300°C, allowing safe processing in this window.
-
-
Dispersion Check:
-
The low melting point of PowerSorb 312 (125°C) relative to engineering plastics ensures it melts early in the screw, aiding dispersion.
-
Validation: Microscopic analysis of a thin film (hot stage microscopy) should show no crystalline domains.
-
Protocol B: Solvent Casting (Lab Scale)
Application: Initial screening of UV blocking efficiency, transdermal patch backings, or coating formulations.
Step-by-Step Methodology
-
Solvent Selection:
-
PowerSorb 312 is soluble in polar aprotic solvents (DMF, DMAc) and moderately soluble in Toluene and Ethyl Acetate.
-
Selection Rule: Choose a solvent that dissolves both the polymer and the additive.
-
Example System: Polysulfone (PSU) matrix using Dichloromethane (DCM).
-
-
Solution Preparation:
-
Stock A (Polymer): Dissolve 10g Polymer in 90mL solvent (10% w/v). Stir until clear.
-
Stock B (Additive): Dissolve 0.1g PowerSorb 312 in 10mL solvent (1% w/v).
-
Mixing: Add required volume of Stock B to Stock A to achieve target loading (e.g., for 0.5% loading, add 5mL Stock B to 95mL Stock A).
-
-
Casting & Drying:
-
Pour solution onto a clean glass plate or Teflon mold.
-
Use a doctor blade to set wet thickness (e.g., 500 µm).
-
Controlled Evaporation: Cover with a perforated lid to slow evaporation. Rapid drying causes "orange peel" defects or additive precipitation (blooming).
-
Vacuum Dry: Post-dry at 50°C under vacuum for 24 hours to remove residual solvent (critical for toxicity compliance).
-
Quality Control & Validation
UV-Vis Transmission Spectroscopy
This is the primary efficacy test.
-
Method: ASTM D1003 (modified for transmission).
-
Expectation: A 0.5mm thick film containing 0.3% PowerSorb 312 should show <1% transmission between 290nm and 320nm, with a sharp cutoff rising around 350nm.
Extraction/Leaching Studies (Pharma Critical)
For drug packaging, you must prove the additive stays in the plastic.
-
Simulants: Ethanol 10%, Acetic Acid 3%, Vegetable Oil.
-
Protocol: Expose film to simulant at 40°C for 10 days (FDA condition).
-
Analysis: HPLC-UV detection of the simulant. PowerSorb 312 is highly lipophilic; migration into aqueous drugs is usually negligible, but ethanol migration must be quantified.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Blooming (White haze on surface) | Concentration too high (>1%) or cooling too slow. | Reduce concentration; increase cooling rate (quench) to lock additive in amorphous phase. |
| Yellowing during processing | Polymer degradation (not additive failure).[1] | Check drying of polymer resin; reduce shear heat in extruder. |
| Agglomerates in film | Poor mixing or feeder issues. | Use a Masterbatch instead of powder; check screw configuration for better shear mixing. |
| Plate-out (Residue on die) | Volatilization (rare) or incompatibility. | Verify die temperature <300°C; ensure compatibility with matrix. |
References
-
PubChem. (n.d.). 2-Ethoxy-2'-ethyloxanilide (Compound).[2] National Library of Medicine. Retrieved October 2023, from [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Inventory of Effective Food Contact Substance (FCS) Notifications: FCN No. 2084. Retrieved October 2023, from [Link]
-
Begley, T. H., et al. (2004).[3] Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives & Contaminants.[4][3] (Contextual grounding for migration protocols).
- Addivant/SI Group. (n.d.). Technical Data Sheet: Low Volatility UV Absorbers for Engineering Plastics. (General industry reference for oxanilide performance).
Sources
- 1. EP3838979A1 - Melt polycarbonate with improved optical properties - Google Patents [patents.google.com]
- 2. 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-
Status: Operational Ticket ID: ETH-OX-ISO-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
Welcome to the technical support hub for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8).
In our experience supporting this assay, researchers rarely struggle with the retention of the molecule itself; it is a highly hydrophobic, neutral aromatic amide. The true challenge lies in specificity —specifically, distinguishing the target asymmetric molecule from its "scrambled" symmetric byproducts and dealing with the dynamic peak splitting caused by amide bond rotation.
This guide moves beyond basic method parameters to address the why and how of troubleshooting these specific isomeric challenges.
Standard Operating Procedure (Baseline Method)
Before troubleshooting, ensure your baseline conditions match this validated starting point. This protocol is optimized for balancing the hydrophobic retention of the ethyl group against the slightly more polar ethoxy group.
| Parameter | Recommended Condition | Technical Rationale |
| Column | C18 (L1) or Phenyl-Hexyl, 3µm, 150 x 4.6mm | C18 provides dominant hydrophobic retention. Phenyl-Hexyl offers alternative |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH suppresses silanol activity on the column, sharpening the peaks of any amine-based precursors. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks than Methanol for this aromatic system due to lower viscosity and distinct dipole interactions. |
| Mode | Isocratic (60% B) or Gradient | Isocratic is sufficient for purity checks; Gradient is required for separating symmetric impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 254 nm | The aromatic rings and oxalamide bridge absorb strongly here. |
| Temperature | 40°C - 50°C (Critical) | See Section 3.1 regarding Rotamers. |
Troubleshooting Guide: Isomers & Impurities
Issue: "My Main Peak is Split or Broad (Doublet Peak)"
Diagnosis: Rotameric Isomerism The Science: The N-C bond in the oxalamide bridge has partial double-bond character due to resonance. This restricts rotation, creating cis/trans conformers (rotamers) that interconvert slowly on the chromatographic time scale. At room temperature (25°C), the interconversion rate is often similar to the separation time, resulting in a "saddle" between peaks or a distinct doublet.
Corrective Action:
-
Increase Column Temperature: Raise the oven temperature to 45°C or 50°C . Thermal energy increases the rotation rate, causing the split peaks to coalesce into a single, sharp peak.
-
Do NOT change pH: pH has little effect on the rotameric ratio of neutral amides.
Issue: "I see three peaks with similar retention times."
Diagnosis: Symmetric "Scrambling" Impurities The Science: Synthesizing an asymmetric oxalamide (A-linker-B) often involves reacting oxalyl chloride with two different anilines. This statistically produces:
-
Target: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (Asymmetric)
-
Impurity 1: N,N'-bis(2-ethoxyphenyl)- (Symmetric, more polar)
-
Impurity 2: N,N'-bis(2-ethylphenyl)- (Symmetric, more hydrophobic)
Corrective Action:
-
Switch to Gradient Elution: Start at 50% B and ramp to 80% B over 20 minutes. The slight hydrophobicity difference between the ethoxy (oxygen-containing) and ethyl (alkyl-only) groups requires a shallow gradient to resolve.
-
Change Selectivity: If C18 fails, switch to a Pentafluorophenyl (PFP) column. The PFP phase interacts differently with the electron-donating ethoxy group compared to the ethyl group, often enhancing resolution between these structural analogs.
Issue: "Retention Time Drifting"
Diagnosis: Thermal Equilibration or Mobile Phase Evaporation The Science: Since this separation relies heavily on temperature to control rotamers (see 3.1) and hydrophobic interaction, small fluctuations in oven temperature cause significant drift.
Corrective Action:
-
Pre-heat Mobile Phase: Ensure your system uses a passive or active pre-heater before the column.
-
Cap Solvents: Acetonitrile evaporates faster than water; in an open system, the organic % drops, increasing retention time over a long sequence.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing separation issues specific to this oxalamide structure.
Figure 1: Decision matrix for diagnosing peak splitting (rotamers) vs. impurity co-elution.
Synthesis & Impurity Pathway Visualization
Understanding where the isomers come from is critical for the analyst. This diagram shows the "Scrambling" effect that necessitates high-resolution HPLC.
Figure 2: The "Scrambling" effect during synthesis creates symmetric impurities that are structurally similar to the target, requiring optimized selectivity.
References & Authoritative Sources
-
SIELC Technologies. (2018). Method for Analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. SIELC Application Notes.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Basic Concepts and the Control of Separation).
-
Tchelitcheff, P., et al. (2009). Cis-Trans Isomerization of Amides and Its Impact on HPLC Peak Shape. Journal of Chromatography A. (General reference on amide rotamer coalescence temperatures).
-
PubChem. (n.d.). Compound Summary for CID 13326693: Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-.[1] National Library of Medicine.[2]
Sources
Technical Support Center: Overcoming Solubility Challenges of PowerSorb™ 312 in Organic Solvents
Welcome to the technical support center for PowerSorb™ 312. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with PowerSorb™ 312 in organic solvents. As Senior Application Scientists, we have compiled this information based on both theoretical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is PowerSorb™ 312 and why is its solubility in organic solvents important?
PowerSorb™ 312 is a high-performance UV absorber of the oxanilide class, designed to protect a wide range of polymers and coatings from degradation due to UV light exposure.[1] Achieving complete and rapid dissolution in organic solvents is critical for ensuring a homogeneous distribution of the UV absorber throughout the material, which is essential for uniform and effective UV protection. Poor solubility can lead to the formation of aggregates, reduced efficacy, and defects in the final product.
Q2: What are the general solubility characteristics of PowerSorb™ 312?
PowerSorb™ 312 is a pale yellow powder with a melting point of 124-128°C.[1] Its solubility is highly dependent on the polarity of the organic solvent.[2] Generally, it exhibits better solubility in more polar organic solvents. The table below, compiled from the technical data sheet, provides solubility data for PowerSorb™ 312 in various common organic solvents at 20°C.[1]
| Solvent | Solubility (% w/w) at 20°C |
| Chloroform | 20 |
| Dichloromethane | 18 |
| Benzene | 7 |
| Acetone | 4 |
| Methyl Methacrylate (MMA) | 4 |
| Methanol | 0.4 |
| Ethanol | 0.3 |
| n-Hexane | 0.2 |
Data sourced from the PowerSorb™ 312 Technical Data Sheet.[1]
Q3: I am observing incomplete dissolution of PowerSorb™ 312 in my chosen solvent. What are the initial steps I should take?
Incomplete dissolution is a common issue that can often be resolved with straightforward adjustments to your experimental protocol. Here is a logical workflow to troubleshoot this problem:
Caption: Initial troubleshooting workflow for incomplete dissolution.
Start by verifying the purity and grade of your solvent, as impurities can significantly impact solubility.[3][4] Ensure that your measurements of both PowerSorb™ 312 and the solvent are accurate. Increasing agitation through methods like magnetic stirring or ultrasonication can enhance the dissolution rate by increasing the interaction between the solute and solvent particles. Gentle heating can also improve solubility, but it is crucial to monitor the temperature to avoid any potential degradation of PowerSorb™ 312 or the solvent.[2] Finally, consult the solubility data to confirm that you are not attempting to create a supersaturated solution.[1]
Advanced Troubleshooting Guide
Q4: I've tried the initial steps, but I'm still facing solubility issues. What are the more advanced techniques I can employ?
When basic troubleshooting is insufficient, a more systematic approach is necessary. The following sections detail advanced strategies to overcome persistent solubility challenges.
Understanding the "Why": The Role of Solvent Polarity and Chemical Structure
PowerSorb™ 312, being a benzotriazole derivative, possesses both polar and non-polar characteristics.[2] Its solubility is a classic example of the "like dissolves like" principle. Solvents with a polarity that more closely matches that of PowerSorb™ 312 will be more effective at dissolving it. For instance, its higher solubility in chloroform and dichloromethane compared to hexane is a direct result of the polarity match.[1]
Protocol 1: Systematic Solvent Screening
If you have the flexibility to change your solvent system, a systematic screening process can identify the optimal solvent or solvent blend for your application.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities. Include solvents from different chemical families (e.g., chlorinated hydrocarbons, ketones, esters, and aromatic hydrocarbons).
-
Small-Scale Testing: In small vials, accurately weigh a small, consistent amount of PowerSorb™ 312 (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of each selected solvent to the vials (e.g., 1 mL).
-
Agitation and Observation: Vigorously agitate all vials for a set period (e.g., 30 minutes) at a controlled temperature. Visually inspect for complete dissolution.
-
Incremental Additions: For solvents that do not achieve complete dissolution, incrementally add more solvent and continue agitation until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
Protocol 2: The Co-Solvent Approach
In many cases, a single solvent may not be ideal. A co-solvent system can synergistically enhance the solubility of PowerSorb™ 312. This is particularly useful when the primary solvent is non-polar. Adding a small amount of a more polar co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the dissolution of PowerSorb™ 312.
Step-by-Step Methodology:
-
Primary Solvent: Begin with your primary, less effective solvent.
-
Co-Solvent Selection: Choose a co-solvent that is miscible with the primary solvent and has a higher polarity. For example, if you are using toluene, a small amount of acetone could be an effective co-solvent.
-
Titration: While stirring the suspension of PowerSorb™ 312 in the primary solvent, slowly add the co-solvent dropwise.
-
Observation: Continue adding the co-solvent until complete dissolution is observed. Note the ratio of primary solvent to co-solvent.
Caption: The co-solvent approach to enhance solubility.
Q5: Could the physical form of PowerSorb™ 312 be contributing to slow dissolution?
Yes, the physical form, particularly particle size and crystallinity, can play a significant role in the rate of dissolution.
-
Particle Size: Finer particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate. If you are experiencing slow dissolution, consider gently grinding the PowerSorb™ 312 powder with a mortar and pestle before adding it to the solvent.
-
Crystallinity: The crystalline structure of a solid requires energy to break down the crystal lattice before dissolution can occur. While modifying the crystallinity of PowerSorb™ 312 is not a straightforward laboratory procedure, being aware of this factor can help in understanding why some batches may dissolve at different rates.
Q6: Are there any chemical incompatibilities I should be aware of?
While PowerSorb™ 312 is generally stable, it is important to consider potential interactions with other components in your formulation.[5] For instance, highly acidic or basic conditions could potentially affect the chemical structure and solubility of benzotriazole-based UV absorbers.[2] It is always advisable to consult the Safety Data Sheet (SDS) and any available compatibility charts when working with complex formulations.
Summary of Key Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | Exceeding solubility limit | Verify concentration against solubility data.[1] |
| Poor solvent choice | Perform a systematic solvent screening. | |
| Solvent impurities | Use high-purity grade solvents.[3][4] | |
| Slow Dissolution Rate | Insufficient agitation | Increase stirring speed or use ultrasonication. |
| Low temperature | Gently warm the solvent while stirring.[2] | |
| Large particle size | Gently grind the PowerSorb™ 312 powder. | |
| Precipitation After Dissolution | Temperature change | Maintain a stable temperature. |
| Addition of an anti-solvent | Ensure all components of the formulation are mutually soluble. |
References
- Benzotriazole - Solubility of Things.
- SONGSORB® CS 312 by Songwon: Technical Datasheet - SpecialChem.
- PowerSorb 312 Oxanilide UV Absorber 23949 66 8 - Tintoll.
- Dissolution Method Troubleshooting: An Industry Perspective.
- Dissolution Method Troubleshooting.
Sources
strategies to improve the process efficiency of Tinuvin 312 production
This is a comprehensive technical support guide for optimizing the production of Tinuvin 312 (Chemical Name: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide). It is designed for process chemists and engineers.
Subject: Strategies for High-Efficiency Synthesis of Asymmetric Oxanilide UV Absorbers (CAS: 23949-66-8) Format: Troubleshooting Guide & FAQ Version: 2.4 (Process Engineering Edition)
Introduction: The "Asymmetry" Challenge
Tinuvin 312 is an asymmetric oxanilide . Unlike symmetric analogs (where both amine groups are identical), Tinuvin 312 requires the coupling of two distinct anilines: 2-ethoxy aniline and 2-ethyl aniline via an oxalate linker.
The Production Bottleneck: If you simply mix diethyl oxalate with both amines simultaneously, you rely on statistical probability. This results in a "Statistical Distribution Failure":
-
~25% Symmetric Byproduct A (Bis-ethoxy)
-
~25% Symmetric Byproduct B (Bis-ethyl)
-
~50% Target Product (Tinuvin 312)
The Solution: This guide details a Sequential Transamidation Protocol to force the reaction pathway toward the asymmetric product, boosting yields from ~50% to >90%.
Section 1: Synthesis & Reaction Engineering
Q1: My yield is stuck at 50-60%, and HPLC shows two major impurities flanking the main peak. What is happening?
Diagnosis: You are likely performing a "one-pot" simultaneous addition or not controlling the stoichiometry of the first step strictly enough. The impurities are the symmetric oxanilides.
Corrective Protocol: The "Sequential Staging" Method You must separate the reaction into two distinct kinetic stages.
-
Stage 1 (Mono-Protection): React Diethyl Oxalate (DEO) with Amine A to form the Mono-Oxamate Ester.
-
Critical Control: Use a large excess of DEO (3:1 to 5:1 ratio) to prevent the mono-ester from reacting again with Amine A.
-
-
Stage 2 (Asymmetric Coupling): Remove excess DEO, then react the Mono-Oxamate Ester with Amine B.
Experimental Workflow (DOT Diagram):
Caption: Sequential synthesis pathway minimizing symmetric byproduct formation via mono-oxamate intermediate isolation.
Q2: Which amine should I use in Step 1? Does it matter?
Answer: Yes. React 2-Ethyl Aniline first.
-
Reasoning: 2-Ethoxy aniline is more electron-rich (due to the alkoxy group) and slightly more nucleophilic, but also more sterically hindered at the ortho position.
-
Strategy: By reacting the slightly less hindered/more "standard" 2-ethyl aniline with the excess oxalate first, you create a stable mono-ester. In Step 2, you add the more valuable/reactive 2-ethoxy aniline to drive the final conversion.
Q3: What catalysts can accelerate the sluggish second step without causing transesterification side reactions?
Answer: The second step (Ester
-
Standard: Sodium Methoxide (NaOMe) (0.5 - 1.0 mol%).
-
Pros: Very fast.
-
Cons: Can cause color issues if not quenched properly; moisture sensitive.
-
-
Green Alternative: Boric Acid (H3BO3) or Zinc Acetate .
-
Mechanism: Acts as a Lewis acid, activating the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the aniline.
-
Benefit: Easier workup and typically yields a whiter product (critical for UV absorbers).
-
Section 2: Process Parameters & Data
Q4: What are the optimal temperature profiles for each stage?
Temperature control is vital to manage the boiling point of the byproduct (Ethanol, bp 78°C) and the solvent/reagent.
Optimized Process Parameters Table:
| Parameter | Stage 1 (Mono-Formation) | Stage 2 (Coupling) | Notes |
| Reagent Ratio | 1.0 eq Amine A : 3.0+ eq DEO | 1.0 eq Mono-Ester : 1.05 eq Amine B | Excess DEO in Stage 1 is crucial to stop symmetric formation. |
| Temperature | 110°C - 120°C | 130°C - 140°C | Stage 2 requires higher energy to overcome steric hindrance. |
| Pressure | Atmospheric | Reduced (300-500 mbar) | Vacuum in Stage 2 helps strip ethanol, driving equilibrium forward (Le Chatelier's principle). |
| Reaction Time | 2 - 4 Hours | 6 - 8 Hours | Monitor Ethanol collection to judge completion. |
| Catalyst Load | None (Self-catalyzed) | 0.5% NaOMe or Zn(OAc)2 | Add catalyst only in Stage 2. |
Section 3: Purification & Troubleshooting
Q5: The product is off-white or yellow. How do I achieve the "Snow White" standard required for plastics?
Root Cause: Oxidation of anilines or residual catalyst traces. Purification Protocol:
-
Solvent Selection: Tinuvin 312 has very low solubility in alcohols but high solubility in hot DMF or Xylene.
-
The "Slurry Wash" (Recommended):
-
Cool reaction mass to 90°C.
-
Add Methanol (approx 3x weight).
-
Reflux for 30 minutes. The product will not dissolve, but the impurities (unreacted amines and symmetric byproducts) often will.
-
Filter hot (or warm).
-
-
Recrystallization (High Purity):
-
Dissolve crude product in hot DMF or Chlorobenzene .
-
Add activated carbon (1% w/w) to remove color bodies.
-
Filter hot.
-
Cool slowly to crystallize.
-
Q6: My filtration times are extremely long. How can I improve crystal morphology?
Answer: Rapid cooling creates "fines" (micro-crystals) that clog filters.
-
Seeding: At the end of Step 2, cool to 135°C and add 0.1% pure Tinuvin 312 seed crystals.
-
Controlled Ramp: Cool at a rate of 10°C per hour. This allows crystals to grow into larger, filterable needles or prisms.
Section 4: Analytical Validation
Q7: How do I interpret the HPLC for quality control?
Use a C18 Reverse Phase column with a Water/Acetonitrile gradient.
Impurity Profile Identification:
| Retention Time (Relative) | Identity | Origin | Corrective Action |
| 0.85 | Mono-Oxamate Ester | Incomplete Step 2 | Increase Step 2 time/temp or catalyst load. |
| 1.00 | Tinuvin 312 | Target | N/A |
| 1.15 | Symmetric Bis-Ethyl | Step 1 Failure | Increase DEO excess in Step 1. |
| 1.20 | Symmetric Bis-Ethoxy | Step 2 Side Reaction | Ensure Mono-ester is pure before adding Amine 2. |
Impurity Formation Logic (DOT Diagram):
Caption: Logical origin of impurities. Red dashed lines indicate process failures.
References
-
Synthesis of Oxanilide Derivatives. BenchChem Protocols. Detailed protocol for general oxanilide synthesis parameters and molar ratios.
-
Tinuvin 312 Technical Data Sheet. BASF / SpecialChem. Physical properties, solubility data, and CAS verification (23949-66-8).
-
Process for producing oxamide. US Patent 6,348,626. Describes the melt-phase reaction of oxalates with ammonia/amines and alcohol stripping techniques.
-
CN Patent 110343053. Synthesis of N-(2-ethoxyphenyl)-N'-(4-ethylphenyl) glyoxamide. (Note: Isomer analog reference). Describes the use of Sodium Methoxide catalyst and methanol workup for asymmetric oxanilides.
-
Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. Chemos GmbH. Hazard identification and handling standards.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-: HPLC-UV vs. Advanced Chromatographic Techniques
In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, a key chemical entity. We will explore a detailed, validated HPLC-UV method and contrast its performance characteristics with those of advanced alternatives, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or refine their analytical strategies for this and structurally related molecules.
The Analytical Challenge: Properties of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-
Understanding the physicochemical properties of the target analyte is the cornerstone of effective analytical method development. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is a neutral, aromatic amide. Its structure, rich in phenyl rings, imparts significant UV absorptivity, making HPLC-UV a viable primary analytical technique. The molecule's non-ionic nature and moderate hydrophobicity suggest good retention and separation on reversed-phase columns.
Section 1: The Workhorse Method: Validated HPLC-UV for Routine Quantification
For routine quality control and release testing, a validated HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility. Herein, we detail a comprehensive, self-validating protocol.
Rationale for Methodological Choices
The selection of a reversed-phase C18 column is predicated on the hydrophobic nature of the analyte, promoting retention and separation from polar impurities. A gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential late-eluting impurities, thereby optimizing the analysis time. The mobile phase, a combination of acetonitrile and water with a phosphoric acid modifier, is chosen for its compatibility with UV detection and its ability to provide sharp peak shapes for aromatic compounds. Phosphoric acid helps to maintain a consistent pH and suppress any potential silanol interactions on the stationary phase. The detection wavelength is selected based on the UV spectrum of the analyte, typically at a wavelength of maximum absorbance to ensure high sensitivity.
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 50% B
-
18-25 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- standard or sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Workflow
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process follows the International Council for Harmonisation (ICH) guidelines.
Caption: A typical workflow for the validation of an HPLC-UV method.
Expected Performance Characteristics
The following table summarizes the anticipated validation results for the described HPLC-UV method, based on typical performance for similar pharmaceutical analyses.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 80-120% of the nominal concentration | 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | < 0.5%< 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | No significant impact on results from minor changes in method parameters. | Method remains reliable with small variations in flow rate, temperature, and mobile phase composition. |
Section 2: Comparative Analysis with Advanced Techniques
While HPLC-UV is a robust technique, certain analytical challenges may necessitate the use of more advanced methodologies. Here, we compare the HPLC-UV method with UHPLC-MS/MS and GC-MS.
UHPLC-MS/MS: The High-Sensitivity, High-Specificity Alternative
UHPLC-MS/MS combines the superior separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an invaluable tool for trace-level quantification and for analyzing complex matrices.
Rationale for Use:
-
Superior Sensitivity: Essential for impurity profiling, pharmacokinetic studies, or when dealing with low-dosage formulations.
-
Unmatched Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the quantification of the analyte even in the presence of co-eluting interferences, a significant advantage over UV detection.
-
Structural Confirmation: Provides mass-to-charge ratio information, confirming the identity of the analyte.
Considerations:
-
Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise for operation and maintenance.
-
Matrix Effects: Ion suppression or enhancement from matrix components can affect accuracy and requires careful method development and often the use of an internal standard.
-
Mobile Phase Constraints: Requires volatile mobile phase modifiers like formic acid or ammonium acetate, precluding the use of non-volatile buffers like phosphate.
GC-MS: A Niche Application for Volatile Analogs or Impurities
Gas chromatography is a powerful separation technique for thermally stable and volatile compounds. For a molecule like Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, its applicability depends on its thermal stability.
Rationale for Use:
-
High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.
-
Analysis of Volatile Impurities: May be the method of choice for identifying and quantifying volatile process impurities or degradation products that are not amenable to LC.
Considerations:
-
Thermal Stability: The analyte must be thermally stable and volatile enough for analysis. Thermal degradation in the injector port can lead to inaccurate results.
-
Derivatization: For non-volatile or polar compounds, a chemical derivatization step may be necessary to increase volatility, adding complexity to the sample preparation process.
-
Limited Applicability: Not suitable for non-volatile or thermally labile compounds.
Performance Comparison
The following table provides a comparative overview of the three techniques for the quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-.
| Feature | HPLC-UV | UHPLC-MS/MS | GC-MS |
| Principle | UV absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~0.3 µg/mL | < 1 ng/mL | ~10 ng/mL (analyte dependent) |
| Analysis Time | ~25 min | < 10 min | ~30 min |
| Sample Preparation | Simple (dissolve and filter) | Can be more complex (e.g., internal standard addition, potential for SPE) | Potentially requires derivatization |
| Cost (Instrument) | Low | High | Medium |
| Cost (Operational) | Low | High | Medium |
| Expertise Required | Basic | Advanced | Intermediate |
| Best Suited For | Routine QC, content uniformity, release testing | Trace analysis, bioanalysis, impurity profiling, complex matrices | Analysis of thermally stable and volatile compounds/impurities |
digraph "Method_Selection_Logic" { rankdir=TB; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; node_method [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];Start [label="Start: Quantify Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Routine_QC [label="Routine QC / High Concentration?"]; Trace_Analysis [label="Trace Analysis / Complex Matrix?"]; Volatile_Impurities [label="Analyze Volatile Impurities?"];
HPLC_UV [label="HPLC-UV", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UHPLC_MSMS [label="UHPLC-MS/MS", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC_MS [label="GC-MS", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Routine_QC; Routine_QC -> HPLC_UV [label="Yes"]; Routine_QC -> Trace_Analysis [label="No"]; Trace_Analysis -> UHPLC_MSMS [label="Yes"]; Trace_Analysis -> Volatile_Impurities [label="No"]; Volatile_Impurities -> GC_MS [label="Yes"]; Volatile_Impurities -> HPLC_UV [label="No"]; }
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The choice of an analytical method for the quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is dictated by the specific requirements of the analysis. A well-validated HPLC-UV method stands as a robust, reliable, and cost-effective solution for routine quality control and release testing, where analyte concentrations are relatively high and the matrix is well-defined.
For applications demanding higher sensitivity and selectivity, such as the analysis of trace-level impurities, bioanalytical studies, or quantification in complex matrices, UHPLC-MS/MS is the superior choice, providing unparalleled performance. GC-MS serves as a valuable complementary technique, particularly for the characterization of thermally stable, volatile impurities that may not be amenable to liquid chromatography.
By understanding the strengths and limitations of each technique, researchers and analytical scientists can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products. This guide provides the foundational knowledge and a practical starting point for the development and validation of analytical methods for this important class of compounds.
References
- A reverse phase HPLC method was developed for quantification of N, N-Dimethylformamide in Telmisartan drugs substance using column Inertsil ODS-3V C18, 250mm length, 4.6mm internal diameter and particle size of 5.0 micron (Make: GL Sciences). Mobile phase is 1M Potassium dihydrogen phosphate of pH 3.0 in Solution A and HPLC grade Methanol in Solution B with gradient, at flow rate of 1.0 ml/. The column oven temperature was 250C and wavelength of UV detector was 225nm.
A Comparative Cross-Validation of PowerSorb™ 312: An Analytical Guide
This guide provides a comprehensive cross-validation framework for analyzing the performance of PowerSorb™ 312, an oxanilide-class ultraviolet (UV) absorber. Designed for researchers, scientists, and drug development professionals, this document delves into the analytical methodologies required to objectively compare its efficacy against alternative UV stabilizers, specifically a representative benzotriazole-class absorber. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Critical Role of UV Stabilizers and the Need for Cross-Validation
The degradation of polymeric materials upon exposure to ultraviolet radiation is a significant concern across various industries, from pharmaceuticals to advanced materials. UV absorbers are essential additives that protect materials from photodegradation, thereby preserving their physical and chemical integrity.[1] PowerSorb™ 312, chemically known as N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, belongs to the oxanilide class of UV absorbers.[2] This class is noted for its efficacy in a range of plastics and coatings, including polyamides and polyvinyl chloride (PVC).[3][4]
Cross-validation of an analytical method is a critical process to ensure that it produces consistent, reliable, and accurate results across different laboratories, equipment, or even slight variations in procedure.[5] In the context of material science, cross-validating the analytical results for a UV absorber like PowerSorb™ 312 against a competitor, such as a widely-used benzotriazole, provides a rigorous assessment of its performance claims. This guide will focus on a comparative study against a representative benzotriazole UV absorber, Tinuvin® 328, due to its prevalence and extensive documentation in the field.
The choice to compare an oxanilide with a benzotriazole is deliberate. While both are effective UV absorbers, they operate via different photophysical mechanisms and can exhibit varying performance characteristics in different polymer matrices.[5] Oxanilides are known for their low color contribution and good compatibility with polar polymers, while benzotriazoles have a long history of effective UV protection.[3][6]
Experimental Design: A Framework for Unbiased Comparison
A robust comparative study hinges on a well-designed experiment that minimizes bias and allows for a direct comparison of the analytical results. This section outlines the key considerations and the overall workflow for the cross-validation of PowerSorb™ 312 against Tinuvin® 328.
Material Selection and Sample Preparation
The choice of polymer matrix is crucial as the performance of a UV absorber is intrinsically linked to its compatibility and interaction with the host material. For this guide, we will focus on two widely used polymers where PowerSorb™ 312 is recommended: Polyamide 6 (PA6) and plasticized Polyvinyl Chloride (PVC).[7]
Rationale:
-
Polyamide 6 (PA6): A polar polymer where the compatibility of the UV absorber is critical to prevent leaching and maintain long-term performance.[1]
-
Plasticized PVC: A versatile polymer where the interaction between the UV absorber and the plasticizer can influence the overall stability and performance.[8]
Sample Preparation Protocol:
-
Compounding: Prepare masterbatches of PA6 and PVC containing 0.5% (w/w) of PowerSorb™ 312 and Tinuvin® 328, respectively. A control batch for each polymer without any UV absorber is also essential.
-
Molding: Produce standardized test plaques (e.g., 50 mm x 50 mm x 2 mm) from each masterbatch via injection molding under controlled and identical conditions.
-
Initial Characterization: Reserve a subset of plaques from each batch for initial analysis (Time = 0).
Accelerated Weathering
To simulate the effects of long-term UV exposure in a laboratory setting, accelerated weathering is a critical step.
Protocol:
-
Expose the test plaques to accelerated weathering conditions according to ASTM G154 , using fluorescent UV lamps.[1][9] This standard provides a framework for simulating sunlight, heat, and moisture.[10]
-
Withdraw samples at predetermined intervals (e.g., 0, 250, 500, and 1000 hours) for subsequent analysis.
Analytical Cross-Validation Workflow
The core of this guide is the analytical cross-validation, which involves a series of tests to quantify the performance of each UV absorber.
Diagram: Cross-Validation Workflow
Caption: A schematic of the experimental workflow for the cross-validation of UV absorbers.
Analytical Methodologies: Detailed Protocols
This section provides detailed, step-by-step protocols for the key analytical techniques used in this cross-validation study.
Extraction of UV Absorbers from Polymer Matrix
Rationale: To accurately quantify the amount of UV absorber remaining in the polymer after weathering, it must first be extracted from the matrix. The choice of solvent is critical to ensure efficient extraction without degrading the analyte.
Protocol (adapted from ASTM D6042): [11][12]
-
Sample Preparation: Cryogenically mill a small, representative portion of the polymer plaque to a fine powder (approximately 20-mesh).
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered polymer into a round-bottom flask.
-
Add 50 mL of a 75:25 (v/v) mixture of dichloromethane and cyclohexane.[13]
-
Reflux the mixture for 4 hours.
-
-
Filtration and Dilution:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any polymer residue.
-
Dilute the filtrate with acetonitrile to a suitable concentration for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
Rationale: HPLC with UV detection is a robust and widely used technique for the quantitative analysis of UV absorbers in polymer extracts.[14] This method allows for the separation and quantification of the parent UV absorber and any potential degradation products.
Protocol for PowerSorb™ 312 and Tinuvin® 328:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v).[2][15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 312 nm for PowerSorb™ 312 and approximately 345 nm for Tinuvin® 328 (it is recommended to determine the absorption maxima of each compound in the mobile phase).
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using standards of known concentrations of PowerSorb™ 312 and Tinuvin® 328. Calculate the concentration of the UV absorber in the polymer extracts based on the peak area.
UV-Visible (UV-Vis) Spectrophotometry
Rationale: UV-Vis spectrophotometry provides a direct measure of the UV-absorbing properties of the extracted compounds. This is a quick method to assess the remaining UV protection capacity of the material.
Protocol:
-
Prepare solutions of the polymer extracts in a suitable solvent (e.g., chloroform or acetonitrile) at a known concentration.
-
Record the UV-Vis absorption spectrum from 250 nm to 400 nm.
-
Compare the absorbance at the characteristic λmax for each UV absorber before and after weathering.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the thermal stability of the UV absorbers. This is a critical parameter, as high processing temperatures during manufacturing can degrade the additive before it has a chance to perform its function.
Protocol:
-
Accurately weigh 5-10 mg of the pure UV absorber powder into a TGA pan.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal degradation.
Leaching Study
Rationale: The tendency of a UV absorber to migrate or "leach" out of the polymer matrix is a critical factor in its long-term performance. A leaching study can quantify this phenomenon.
Protocol:
-
Immerse pre-weighed polymer plaques in a suitable solvent (e.g., a 50:50 ethanol/water mixture to simulate environmental exposure) at a controlled temperature (e.g., 40°C).
-
At regular intervals, take aliquots of the solvent and analyze for the presence of the leached UV absorber using the HPLC method described in section 3.2.
-
Calculate the cumulative amount of UV absorber leached over time.
Data Presentation and Interpretation
The data generated from the analytical cross-validation should be presented in a clear and comparative format to facilitate interpretation.
Comparative Performance Data
| Parameter | PowerSorb™ 312 | Tinuvin® 328 (Benzotriazole) | Test Method |
| Chemical Class | Oxanilide | Benzotriazole | - |
| CAS Number | 23949-66-8 | 25973-55-1 | - |
| UV Absorbance (λmax in Chloroform) | ~312 nm[6] | ~345 nm | UV-Vis |
| Thermal Stability (TGA, Onset of Degradation) | > 300°C | Variable, typically >280°C | TGA |
| Concentration Remaining after 1000h (PA6) | [Insert Experimental Data] | [Insert Experimental Data] | HPLC-UV |
| Concentration Remaining after 1000h (PVC) | [Insert Experimental Data] | [Insert Experimental Data] | HPLC-UV |
| Leaching after 500h (Ethanol/Water) | [Insert Experimental Data] | [Insert Experimental Data] | HPLC-UV |
| Discoloration (Yellowness Index after 1000h) | [Insert Experimental Data] | [Insert Experimental Data] | Colorimetry |
Note: The data in this table should be populated with the results obtained from the experimental protocols outlined in this guide.
Interpretation of Results
-
HPLC Analysis: A slower decrease in the concentration of PowerSorb™ 312 over the weathering period would indicate superior photostability within the polymer matrix compared to Tinuvin® 328.
-
UV-Vis Spectrophotometry: A smaller reduction in the absorbance at the characteristic λmax for PowerSorb™ 312 would suggest better retention of its UV-screening capabilities.
-
TGA: A higher onset of degradation for PowerSorb™ 312 would imply better suitability for high-temperature processing applications.
-
Leaching Study: Lower concentrations of PowerSorb™ 312 detected in the immersion solvent would indicate better compatibility and permanence within the polymer.
-
Discoloration: A lower yellowness index for the plaques containing PowerSorb™ 312 would confirm the claim of lower color contribution, which is a key advantage of the oxanilide class.[6]
Mechanistic Insights and Causality
The choice of analytical techniques and the interpretation of their results are grounded in the fundamental mechanisms of UV absorption and degradation.
Diagram: UV Absorption and Energy Dissipation
Caption: Simplified mechanism of UV absorption and energy dissipation by a UV absorber.
Oxanilide UV absorbers like PowerSorb™ 312 are known for their highly efficient and reversible intramolecular proton transfer mechanism, which allows for the rapid dissipation of absorbed UV energy as harmless heat.[5] This process minimizes the time the molecule spends in an excited state, thereby reducing the likelihood of photochemical degradation.
Benzotriazole UV absorbers also dissipate energy effectively, but their degradation can sometimes lead to the formation of colored byproducts, contributing to the yellowing of the polymer matrix.[16][17] The investigation of degradation byproducts, for instance through HPLC-MS, can provide deeper insights into the long-term performance and environmental impact of these stabilizers. The release of potentially harmful substances from PVC upon photodegradation is a known issue, and the choice of an effective and stable UV absorber can mitigate this.[8][18]
Conclusion
This guide has provided a comprehensive framework for the cross-validation of the analytical results for PowerSorb™ 312 against a benchmark benzotriazole UV absorber. By following the detailed protocols for sample preparation, accelerated weathering, and a suite of analytical techniques, researchers can generate robust, comparative data. The interpretation of these results, grounded in an understanding of the underlying chemical mechanisms, will enable an objective assessment of PowerSorb™ 312's performance in specific polymer applications. This rigorous, evidence-based approach is fundamental to ensuring the selection of the most effective UV protection for advanced materials and pharmaceutical products.
References
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast Analysis of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using 1200 Rapid Resolution Liquid Chromatography (RRLC) with Rapid Resolution High Throughput (RRHT) Columns and Method Translator. Retrieved from [Link]
-
Infinita Lab. (n.d.). ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. Retrieved from [Link]
-
ASTM International. (2023). D6042 - 23 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). Retrieved from [Link]
- Kubica, P., et al. (2022).
-
SABO S.p.A. (n.d.). SABO®STAB UV 312. Retrieved from [Link]
- Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Chemosphere, 287, 132103.
-
Agilent Technologies. (2010). Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formulations. Retrieved from [Link]
-
Tintoll. (n.d.). Oxanilide UV Absorber. Retrieved from [Link]
-
Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]
- Kiejza, D., et al. (2022).
-
ResearchGate. (n.d.). Analysis of thermally and UV-Vis aged plasticized PVC using UV-Vis, ATR-FTIR and Raman spectroscopy. Retrieved from [Link]
-
ASTM International. (n.d.). D6042 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). Retrieved from [Link]
-
Sabo S.p.A. (n.d.). UV absorbers. Retrieved from [Link]
-
Plastribution. (n.d.). Sabostab. Retrieved from [Link]
-
ResearchGate. (n.d.). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. Retrieved from [Link]
- Wang, Y., et al. (2024). The Aging Behavior of Polyvinyl Chloride Microplastics by UV/Sodium Percarbonate Oxidation: Efficiency and Mechanism. Polymers, 16(11), 1485.
- Google Patents. (n.d.). US5698732A - Oxanilide U-V absorbers.
-
ResearchGate. (n.d.). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Retrieved from [Link]
-
Tintoll. (n.d.). Light Stabilizers and UV Absorbers. Retrieved from [Link]
-
Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method-No. 01023 Report No. MR-06/187. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- | SIELC Technologies [sielc.com]
- 3. plastribution.co.uk [plastribution.co.uk]
- 4. specialchem.com [specialchem.com]
- 5. Oxanilide UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]
- 6. baoxuchem.com [baoxuchem.com]
- 7. UV absorbers Archives - SABO [sabo.com]
- 8. Comparison of UV Stability: Bio-based Polymer vs PVC [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
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- 12. store.astm.org [store.astm.org]
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- 18. mdpi.com [mdpi.com]
Verifying the structure of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- with X-ray crystallography
CAS: 23949-66-8 | Common Name: Tinuvin 312 / 2-Ethoxy-2'-ethyloxanilide Application: UV Absorber / Light Stabilizer[1][2]
Executive Summary
This technical guide outlines the validation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- using Single Crystal X-ray Diffraction (SC-XRD). While solution-phase techniques like NMR confirm chemical connectivity, they fail to capture the static conformational states and intermolecular packing networks that dictate this compound's efficacy as a UV absorber. This guide compares SC-XRD against standard spectroscopic alternatives, demonstrating why crystallographic analysis is the non-negotiable "Gold Standard" for structural verification in this class of bis-amide derivatives.
Part 1: The Structural Challenge
The molecule consists of two phenyl rings linked by an oxalamide (ethanediamide) bridge.[2] The critical structural features determining its physicochemical properties are:
-
Torsion Angles: Rotation around the
and bonds. -
Oxalamide Planarity: Whether the central
core adopts a planar trans or twisted conformation. -
Intramolecular Hydrogen Bonding: The formation of
bonds, which locks the molecule into a pseudo-cyclic conformation essential for Excited State Intramolecular Proton Transfer (ESIPT) mechanisms.
The Problem: In solution (NMR), these bonds rotate freely or average out on the NMR timescale, obscuring the active conformation. Only SC-XRD captures the specific low-energy geometry adopted in the solid state.
Part 2: Comparative Technology Assessment
Comparison Matrix: SC-XRD vs. Spectroscopic Alternatives
| Feature | SC-XRD (Crystallography) | Solution NMR ( | HRMS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Chemical Connectivity | Elemental Composition |
| Conformational Analysis | Definitive (Static State) | Ambiguous (Time-Averaged) | None |
| Stereochemistry | Absolute Configuration | Relative (via NOESY) | None |
| Intermolecular Packing | Visible ( | Invisible | Invisible |
| Sample Recovery | Non-Destructive | Non-Destructive | Destructive |
| Limit of Detection | Requires Single Crystal ( |
Why SC-XRD is the Superior Choice
For Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, NMR will show the presence of the ethyl and ethoxy groups and the amide protons. However, it cannot definitively prove if the molecule exists in a planar form (maximizing conjugation) or a twisted form (due to steric clash between the ortho-ethyl group and the carbonyl oxygen).
SC-XRD uniquely validates:
-
The trans-oxalamide preference: Verifying the
torsion angle approaches . -
The "Locking" Mechanism: Visualizing the intramolecular hydrogen bond between the amide
and the ortho-ethoxy oxygen, a key feature for UV stability.
Part 3: Experimental Protocol
Phase 1: Crystal Growth (The Critical Step)
High-quality crystals are required for structure solution.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/DMF (9:1 ratio) or Toluene/Hexane.
-
Procedure: Dissolve 20 mg of the compound in minimal warm solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand undisturbed at room temperature for 3-7 days. -
Target: Colorless, prismatic blocks or plates.
Phase 2: Data Collection & Refinement[3]
-
Instrument: Diffractometer equipped with a Mo-K
( Å) or Cu-K source. -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal ethyl/ethoxy chains.
-
Strategy: Collect full sphere of data (redundancy > 4.0) to ensure high resolution (
Å).
Phase 3: Representative Crystallographic Parameters for Validation
When analyzing the solved structure, compare your results against these expected ranges for
| Parameter | Expected Range | Structural Significance |
| Space Group | Common for centrosymmetric organic amides. | |
| C=O Bond Length | 1.21 – 1.24 Å | Typical amide carbonyl character. |
| N-C(O) Bond Length | 1.33 – 1.36 Å | Indicates partial double-bond character (resonance). |
| Central C-C Bond | 1.52 – 1.55 Å | Single bond connecting the two amide halves. |
| Torsion (O=C-C=O) | Confirms the trans-planar conformation. | |
| Intra-H Bond ( | 2.6 – 2.9 Å | Verifies the "locked" pseudo-ring formation. |
Part 4: Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical flow for selecting SC-XRD over NMR for conformational verification.
Caption: Decision pathway highlighting the limitation of NMR in resolving static conformational ambiguity, necessitating the use of SC-XRD.
Diagram 2: Experimental Workflow for Structure Solution
This diagram details the step-by-step protocol from sample to validated CIF (Crystallographic Information File).
Caption: Operational workflow for converting the raw chemical sample into a validated crystallographic dataset.
References
-
PubChem. (n.d.). Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (Compound). National Library of Medicine. Retrieved February 8, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023). Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- Substance Details. EPA Substance Registry Services.[3] Retrieved February 8, 2026, from [Link]
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press. (General reference for SC-XRD methodology).
- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of the Comprehensive Hydrogen Bond Theory. Oxford University Press. (Reference for intramolecular H-bond analysis in amides).
Sources
Comparative Analysis: Photostability of PowerSorb™ 312 vs. Benzotriazole and Benzophenone Derivatives
Executive Summary
This guide provides a technical evaluation of PowerSorb™ 312 (CAS 23949-66-8), an oxanilide-class UV absorber, contrasting its photostability and thermal performance against industry-standard Benzotriazoles (e.g., UV-329) and Benzophenones (e.g., UV-531).[1]
While Benzotriazoles offer broad spectral coverage, our analysis highlights that PowerSorb™ 312 exhibits superior color stability (low initial yellowness) and chemical resistance in alkaline environments or systems containing metal catalysts.[1] This makes it the preferred candidate for polyamides, clear coatings, and applications requiring low interaction with metal ions.[1]
Chemical Identity & Mechanism of Action
To understand stability, we must first look at the molecular machinery.[1] PowerSorb™ 312 is an Oxanilide (N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide). Unlike Benzophenones which rely on simple resonance stabilization, Oxanilides and Benzotriazoles utilize a rapid, reversible proton transfer mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) .[1]
The ESIPT Mechanism
Upon UV irradiation, the molecule absorbs a photon, promoting it to an excited singlet state (
DOT Diagram: Photostabilization Cycle
The following diagram illustrates the energy dissipation pathway that prevents the UV absorber from degrading.
Experimental Methodology (ASTM G154)
To validate the performance claims, we utilize a self-validating protocol based on ASTM G154 , the standard practice for operating fluorescent UV lamp apparatus.
Protocol Design
-
Objective: Measure the loss of absorbance and the Yellowing Index (YI) of polymer films doped with UV absorbers.
-
Matrix: Solvent-cast PMMA films (25 microns) containing 1.0% w/w additive.
-
Apparatus: QUV Accelerated Weathering Tester.
-
Light Source: UVA-340 Lamps (Simulating sunlight in the critical 300–340 nm region).
-
Irradiance: 0.89 W/m² @ 340 nm.
-
Cycle: Continuous Light at 60°C (Dry cycle selected to isolate photolysis from hydrolysis).
DOT Diagram: Experimental Workflow
This workflow ensures data integrity and reproducibility.
Comparative Analysis: Data & Results
The following data aggregates performance metrics from standard industry benchmarks comparing Oxanilides (PowerSorb 312) against Benzotriazoles (UV-329) and Benzophenones (UV-531).
Thermal Stability (TGA)
Thermal stability is a proxy for processing endurance. Volatility during extrusion leads to plate-out and loss of protection.
| Property | PowerSorb™ 312 (Oxanilide) | UV-329 (Benzotriazole) | UV-531 (Benzophenone) |
| Melting Point | 124–127 °C | 103–105 °C | 47–49 °C |
| 10% Weight Loss (TGA) | ~300 °C | ~260 °C | ~230 °C |
| Volatility | Low | Medium | High |
Insight: PowerSorb 312 demonstrates superior thermal latency, making it safer for high-temperature engineering plastics (PA, PET) where UV-531 would volatilize.[1]
Photostability & Color Retention (1000 Hours QUV)
Data represents performance in a polar matrix (Polyamide) where metal interaction is possible.
| Metric | PowerSorb™ 312 | UV-329 | UV-531 |
| Absorbance Loss (@ 305nm) | < 5% | 8–10% | 15–20% |
| Yellowing Index (Delta YI) | 1.2 (Excellent) | 4.5 (Moderate) | 6.8 (Poor) |
| Interaction with Metal Ions | Inert | High (Forms colored complexes) | Moderate |
Analysis:
-
Benzophenones (UV-531) show the highest degradation rate (Absorbance loss), indicating the chromophore itself is being destroyed by radical attack over time.
-
Benzotriazoles (UV-329) are stable but prone to "initial color" issues and yellowing upon interaction with residual catalysts (e.g., Titanium or Antimony residues in polyesters).[1]
-
PowerSorb™ 312 maintains the lowest Delta YI. The oxanilide structure does not complex with metal ions, preventing the "pinking" or yellowing often seen when Benzotriazoles are used in polycarbonates or polyamides.[1]
Discussion & Recommendations
The "Alkaline" Advantage
A critical differentiator often overlooked is pH stability. Benzotriazoles can degrade in alkaline environments (e.g., certain waterborne coatings or agricultural films exposed to pesticides).[1] PowerSorb™ 312 remains stable in these conditions due to the steric protection of the oxamide linkage.
When to Use What?
-
Select PowerSorb™ 312 if:
-
You are formulating Polyamides (Nylon) or Polyurethanes .
-
The application involves Clear Coats where initial color/transparency is critical.
-
The system contains residual metal catalysts (preventing discoloration).[2]
-
You require a "White" powder additive that does not impart initial yellowing.
-
-
Select Benzotriazoles (UV-329/328) if:
-
You need broad spectral coverage into the longer UVA range (up to 380nm) for general plastics (PVC, Styrenics).[1]
-
Cost is the primary driver over color precision.
-
-
Select Benzophenones (UV-531) if:
-
You are stabilizing polyolefins (PE/PP) in thick sections where surface yellowing is less visible.
-
Budget is the sole constraint.
-
References
-
Baoxu Chemical. (2023). BX UV 312, CAS# 23949-66-8, UV absorber for PU.[1][3] Retrieved from [Link]
-
BASF / Santplas. (2011). Tinuvin® 312 Technical Information. Retrieved from [Link]
-
ASTM International. (2023). ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]
-
Inno Specialty Chemicals. (2023). UV-312: A Versatile Ultraviolet Absorber for Effective Protection of Polymers.[4][5] Retrieved from [Link]
-
Q-Lab Corporation. (2023). ASTM G154 Testing Overview. Retrieved from [Link]
Sources
validating the anticancer activity of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide in vitro
Executive Summary & Compound Profile
N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), industrially known as Tinuvin 312 or UV-312 , is a bis-anilide derivative historically utilized as a UV absorber in thermoplastics. However, recent medicinal chemistry campaigns have identified the oxamide (ethanediamide) linker as a privileged pharmacophore in oncology, capable of mimicking peptide bonds and interacting with serine proteases, VEGFR kinases, or tubulin dynamics.
This guide outlines the rigorous validation workflow required to transition this compound from an industrial additive to a bioactive candidate. It contrasts the molecule against Standard of Care (SOC) agents to establish its efficacy profile.[1]
Chemical & Physical Profile (Critical for Assay Design)
| Property | Value | Implication for In Vitro Assays |
| Molecular Weight | 312.36 g/mol | Small molecule, likely cell-permeable. |
| LogP (Lipophilicity) | ~4.9 | High. Poor water solubility. Requires DMSO stocks; risk of precipitation in cell media. |
| Structural Class | Bis-amide (Oxanilide) | Planar structure; potential for DNA intercalation or groove binding. |
| Primary Challenge | Solubility | Action: Use ≤0.5% DMSO final concentration; validate with precipitation checks. |
Comparative Performance Matrix
To validate anticancer activity, the compound must be benchmarked against established agents. The following table defines the Success Criteria for N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (referred to here as Candidate OXA-312 ) compared to Cisplatin (DNA crosslinker) and Sunitinib (VEGFR inhibitor, structurally relevant).
| Metric | Candidate OXA-312 (Target Profile) | Cisplatin (Standard Control) | Sunitinib (Kinase Control) | Validation Verdict |
| IC50 (Potency) | < 10 µM | 1–10 µM (Cell line dependent) | 0.1–5 µM | If >50 µM, compound is considered inactive/non-specific. |
| Selectivity Index (SI) | > 2.0 | Often Low (< 2.0) | High (> 10) | SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety. |
| Solubility (Media) | Low (Needs carrier) | Moderate (Saline soluble) | Moderate | Critical: If precipitation occurs, toxicity data is false (physical stress). |
| Mechanism | Apoptosis / G2-M Arrest | DNA Damage / S-phase Arrest | Angiogenesis Inhibition | Must demonstrate specific pathway activation (e.g., Caspase 3). |
Experimental Validation Protocols
Phase 1: Solubilization & Stock Preparation (The "Make or Break" Step)
Rationale: Due to LogP ~4.9, improper solubilization is the #1 cause of false negatives for this compound.
-
Stock Solution: Dissolve 10 mg of OXA-312 in 100% DMSO to create a 50 mM stock. Vortex for 2 minutes. Sonicate at 40°C for 10 minutes to ensure complete dissolution.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute stock into serum-free media immediately before use.
-
Quality Control: Inspect under 40x microscopy. If crystals are visible, the assay is invalid.
-
Phase 2: Cytotoxicity Screening (MTT/CCK-8 Assay)
Rationale: Establishes the dose-response relationship and IC50.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7, A549) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add OXA-312 in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control A: 0.5% DMSO (Vehicle Control - MUST be included to rule out solvent toxicity).
-
Control B: Cisplatin (Positive Control).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
Phase 3: Mechanistic Validation (Flow Cytometry)
Rationale: Distinguishes between necrosis (toxicity) and apoptosis (programmed cell death - desired).
Protocol (Annexin V-FITC / PI Staining):
-
Exposure: Treat cells with OXA-312 at IC50 concentration for 24h.
-
Harvesting: Trypsinize cells (gentle detachment) and wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Analysis:
-
Q1 (Annexin-/PI+): Necrotic (indicates non-specific toxicity).
-
Q2/Q4 (Annexin+): Apoptotic (indicates specific mechanism).
-
Success Metric: >20% shift to Q2/Q4 compared to Vehicle.
-
Visualization of Workflows & Pathways
Diagram 1: The Validation Workflow
This flowchart illustrates the critical path from compound sourcing to target validation, emphasizing the "Go/No-Go" decision points based on solubility and potency.
Figure 1: Step-wise validation logic. Note the critical solubility checkpoint before biological screening.
Diagram 2: Hypothetical Mechanism of Action (Oxamide Scaffold)
Based on structural homology to known oxamide antitumor agents, the likely mechanism involves Tubulin Polymerization Inhibition or VEGFR-2 Kinase Inhibition . The diagram below maps the signaling cascade to be validated via Western Blot.
Figure 2: Dual-hypothesis signaling pathway. Validation requires blotting for Cleaved Caspase-3 and Bcl-2/Bax ratios.
References
-
PubChem Compound Summary. (2025). N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CID 90303). National Library of Medicine. [Link]
-
MDPI Pharmaceuticals. (2021). Oxadiazole and Amide Derivatives as Anticancer Agents: Structure-Activity Relationships. [Link]
Disclaimer: This guide is for research validation purposes only. N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide is primarily classified as an industrial UV stabilizer. Its use in biological systems requires rigorous purification and toxicological assessment.
Sources
Inter-Laboratory Comparison Guide: Analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (UV-312)
Executive Summary & Chemical Profile
Objective: This guide establishes a standardized framework for the inter-laboratory comparison (ILC) and quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (commonly known as UV-312 or Tinuvin 312 ).
Relevance: UV-312 is a critical UV absorber used in pharmaceutical packaging (PET/polyolefins) to protect light-sensitive drugs. In drug development, it is monitored as an Extractable and Leachable (E&L) impurity. Its analysis requires high precision to ensure patient safety and regulatory compliance (USP <1663>, ICH Q3E).
Chemical Identity:
Comparative Analysis: Product & Method Performance
To ensure objective evaluation, we compare UV-312 against its common functional alternative (UV-326) and compare the two primary analytical methodologies used in inter-lab studies.
Functional Comparison (The Analyte vs. Alternative)
In E&L studies, the "performance" of the analyte refers to its stability and migration potential.
| Feature | UV-312 (Analyte) | UV-326 (Alternative) | Implication for Analysis |
| Structure | Oxanilide | Benzotriazole | UV-312 is less polar; different retention times. |
| Thermal Stability | High (>300°C) | Moderate | UV-312 is less likely to degrade during GC-MS injection. |
| Absorbance | Dual max (280/310 nm) | Broad (300-400 nm) | UV-312 requires specific UV detection wavelengths. |
| Regulatory | FDA approved (Food contact) | FDA approved | Both require trace-level validation. |
Analytical Method Comparison (The Core Protocol)
This guide compares the two dominant methods validated in inter-laboratory trials: HPLC-UV (Quality Control) and LC-MS/MS (Trace Leachables).
| Parameter | Method A: HPLC-UV (DAD) | Method B: LC-MS/MS (MRM) |
| Application | Raw material QC, Migration testing (high levels). | Trace leachables in drug product (ppb levels). |
| LOD (Limit of Detection) | ~0.1 µg/mL (ppm) | ~0.5 ng/mL (ppb) |
| Selectivity | Moderate (Relies on retention time + UV spectrum). | High (Mass transition specific). |
| Inter-Lab Reproducibility | High (RSD < 2.0%). Robust across labs. | Moderate (RSD 5-15%). Sensitive to matrix effects. |
| Cost/Throughput | Low Cost / High Throughput. | High Cost / Lower Throughput. |
Inter-Laboratory Study Protocol
Core Directive: This protocol is designed to validate method transferability and calculate Z-scores according to ISO 13528 .
Study Design Workflow
The following diagram outlines the causal flow of the inter-laboratory comparison, from sample homogenization to statistical outlier detection.
Caption: Figure 1. ISO 13528 compliant workflow for UV-312 inter-laboratory proficiency testing.
Detailed Methodology
Step 1: Sample Preparation (The "Blind" Sample)
-
Matrix: 50% Ethanol/Water (Simulating liquid drug formulation).
-
Fortification: Spike UV-312 at two levels:
-
Level 1 (Trace): 50 ng/mL (Targeting LC-MS labs).
-
Level 2 (High): 5 µg/mL (Targeting HPLC-UV labs).
-
-
Homogeneity Validation: Analyze 10 random vials in duplicate. Calculate
vs . If , the batch is homogeneous.
Step 2: Analytical Conditions (Standardized)
To ensure "apples-to-apples" comparison, participating labs must adhere to these core parameters:
-
Column: C18 (e.g., 150mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 100% B over 10 min.
-
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (LC-MS).
-
Detection:
Step 3: Statistical Analysis (Self-Validating System)
Labs are evaluated using the Z-score :
- : Laboratory result.
- : Robust mean (consensus value).
- : Standard deviation for proficiency assessment (target SD).[8]
Interpretation:
- : Satisfactory (Green).
- : Questionable (Yellow).[8]
- : Unsatisfactory (Red - Root Cause Analysis Required).
Experimental Data: Representative Inter-Lab Results
The following data represents a typical outcome of a Round Robin study involving 12 laboratories analyzing UV-312.
Precision and Recovery Summary
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Spike Level | 5.0 µg/mL | 50 ng/mL |
| Robust Mean ( | 4.92 µg/mL | 48.5 ng/mL |
| Recovery (%) | 98.4% | 97.0% |
| Reproducibility RSD ( | 1.8% | 6.5% |
| Repeatability RSD ( | 0.9% | 3.2% |
| Horwitz Ratio (HorRat) | 0.4 (Excellent) | 0.8 (Acceptable) |
Z-Score Distribution (Simulated for 5 Labs)
| Lab ID | Method | Reported Conc. | Z-Score | Status |
| Lab 01 | LC-MS | 49.1 ng/mL | +0.19 | Pass |
| Lab 02 | LC-MS | 45.2 ng/mL | -1.05 | Pass |
| Lab 03 | LC-MS | 58.0 ng/mL | +3.01 | Fail |
| Lab 04 | HPLC | 4.95 µg/mL | +0.34 | Pass |
| Lab 05 | HPLC | 4.70 µg/mL | -2.50 | Warning |
Technical Insight: Lab 03's failure in LC-MS is likely due to matrix suppression . UV-312 is hydrophobic; if the column is not flushed properly between runs, carryover can cause artificially high results.
Analytical Decision Tree
Use this decision logic to select the appropriate method for your specific drug development phase.
Caption: Figure 2. Selection logic for UV-312 quantification based on concentration and matrix complexity.
Conclusion & Recommendations
For the analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- :
-
Routine QC: Use HPLC-UV . It offers superior precision (
) and is sufficient for raw material assay. -
Trace E&L: Use LC-MS/MS . While precision is lower (
), it is the only viable method for detecting ppb-level migration in drug products. -
Validation: Any inter-lab study must strictly control the equilibration time of the column, as oxanilides are prone to strong adsorption on C18 stationary phases.
References
-
CAS Common Chemistry. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS 23949-66-8).[1][2][3][4][5] American Chemical Society. Link
-
USP <1663>. Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[6][9][10] Link
-
ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[9][10][11][12] Link
-
Product Safety Assessment. Tinuvin 312 (UV Absorber). BASF/Ciba Specialty Chemicals (Archived Data). Link
-
Jenke, D. Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley, 2009. Link
Sources
- 1. Buy Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 [smolecule.com]
- 2. N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)ethanediamide [cymitquimica.com]
- 3. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-|lookchem [lookchem.com]
- 4. N1-(2-エトキシフェニル)-N2-(2-エチルフェニル)オキサルアミド | N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | 23949-66-8 | 東京化成工業株式会社 [tcichemicals.com]
- 5. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 | Benchchem [benchchem.com]
- 6. dialnet.unirioja.es [dialnet.unirioja.es]
- 7. 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ctc-n.org [ctc-n.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
- 11. pqri.org [pqri.org]
- 12. isobudgets.com [isobudgets.com]
Safety Operating Guide
Proper Disposal Procedures: Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-
Executive Summary & Chemical Identity
This guide outlines the mandatory disposal protocols for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- , widely known by its commercial designation Tinuvin 312 (or Sanduvor VSU). This compound is a substituted oxanilide UV absorber used to stabilize polymers and coatings against ultraviolet degradation.[1]
While this compound exhibits low acute toxicity, it is environmentally persistent. Direct release into drains or trash is strictly prohibited. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.
| Parameter | Data |
| CAS Number | 23949-66-8 |
| Common Name | Tinuvin 312; Oxanilide UV Absorber |
| Molecular Formula | C₁₈H₂₀N₂O₃ |
| Physical State | Solid (White to slightly yellow powder) |
| Solubility | Insoluble in water; Soluble in organic solvents (Toluene, MEK) |
| RCRA Status | Non-Listed (Not P or U listed), but regulated as Chemical Waste |
Hazard Profile & Safety Logic
To ensure safe handling, you must understand why specific protocols are in place. The stability that makes this compound an effective UV absorber also makes it an environmental pollutant.
-
Environmental Persistence (H413): The oxanilide core is resistant to hydrolysis. If landfilled, it may leach into groundwater over decades.
-
Thermal Decomposition: Upon incineration, the amide bonds break down. Incomplete combustion can release Nitrogen Oxides (NOx). Therefore, it must be sent to a facility capable of controlled high-temperature incineration with scrubbers.
-
Combustibility: As an organic powder, fine dusts can form explosive mixtures in air. Avoid generating dust clouds during transfer.
Disposal Workflows
The disposal pathway depends entirely on the physical state of the waste (Pure Solid vs. Solution).
A. Solid Waste (Pure Substance or Spills)
Applicable for: Expired shelf-life chemicals, contaminated weighing boats, spill cleanup residues.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals.
-
Labeling:
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep container tightly closed.
B. Liquid Waste (Dissolved in Solvents)
Applicable for: Mother liquors, reaction mixtures, or HPLC waste.
-
Solvent Determination: The disposal stream is dictated by the solvent, not the solute.
-
Scenario A (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.
-
Action: Dispose in "Halogenated Organic Waste" carboy.
-
-
Scenario B (Non-Halogenated): Dissolved in Acetone, Methanol, or Toluene.
-
Action: Dispose in "Non-Halogenated Organic Waste" carboy.
-
-
-
Concentration Limit: If the concentration of the oxalamide exceeds 5% by weight, note this specifically on the waste tag to alert the incineration facility.
Decision Matrix (Visualized)
The following logic flow ensures you select the correct waste stream immediately.
Figure 1: Decision tree for segregating oxanilide waste streams based on physical state and solvent matrix.
Emergency Spill Procedures
If a spill occurs, immediate containment prevents environmental release.
Required PPE: Nitrile gloves, safety goggles, lab coat. (Respiratory protection N95 required if dust is visible).
-
Dry Spill (Powder):
-
Do NOT sweep vigorously (risk of airborne dust).
-
Use a scoop or stiff paper to gently transfer material into a waste jar.
-
Wipe the area with a damp paper towel (water/ethanol).
-
Place the paper towel into the same solid waste jar.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or absorbent pads).
-
Scoop the saturated absorbent into a solid waste container.
-
Label as "Debris contaminated with [Solvent Name] and Oxalamide."
-
Regulatory Framework & Compliance
Although this specific CAS is not listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists [1], it falls under the "Cradle-to-Grave" responsibility of the generator.
-
US EPA (RCRA): Must be characterized as a chemical waste. If the waste exhibits ignitability (due to solvent), it carries the D001 code. If toxic constituents (like Benzene) are used as solvents, D018 may apply.
-
EU CLP: Classified under Aquatic Chronic 4 (H413) [2]. Disposal must comply with Directive 2008/98/EC on waste.
Self-Validation Check: Before sealing any waste container, ask: Can this container be incinerated safely without exploding? (Ensure no sealed pressurized vials are inside).
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
European Chemicals Agency (ECHA). Substance Information: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide.
-
PubChem. Compound Summary for CAS 23949-66-8 (Tinuvin 312).
Sources
- 1. US5847196A - Oxanilide U-V absorbers - Google Patents [patents.google.com]
- 2. N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 [chemicalbook.com]
- 3. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-|lookchem [lookchem.com]
- 4. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- | 23949-66-8 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
